1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone
Description
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Properties
Molecular Formula |
C10H5BrF3NO |
|---|---|
Molecular Weight |
292.05 g/mol |
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-3-1-2-5-6(4-15-8(5)7)9(16)10(12,13)14/h1-4,15H |
InChI Key |
MEQBSLJXHYWUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Convergence of Fluorine and the Indole Nucleus
An In-depth Technical Guide to 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone (CAS 276688-75-6): A Versatile Scaffold for Modern Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. In parallel, the strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, has become a powerful tactic for optimizing drug candidates. The CF₃ motif can enhance metabolic stability, modulate lipophilicity, and improve binding affinity through unique electronic interactions.[4]
This guide focuses on 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone , a molecule that strategically combines these two powerful motifs. The trifluoroacetyl group at the electron-rich C3 position serves as both a potent electronic modulator and a versatile synthetic handle.[2][5] Simultaneously, the bromine atom at the C7 position provides a reactive center for late-stage functionalization via modern cross-coupling methodologies.[6] This dual functionality makes it an exceptionally valuable building block for researchers engaged in the synthesis of complex molecular architectures for drug development and materials science.
Core Compound Profile: Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.
| Property | Data |
| IUPAC Name | 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |
| Synonym(s) | 7-Bromo-3-(trifluoroacetyl)indole |
| CAS Number | 276688-75-6 |
| Molecular Formula | C₁₀H₅BrF₃NO |
| Molecular Weight | 292.05 g/mol |
| Appearance | Expected to be a solid (based on similar compounds) |
Spectroscopic Characterization Insights:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the bromine substituent. A broad singlet corresponding to the N-H proton will also be present, typically in the downfield region (δ 11-12 ppm).
-
¹³C NMR: Key signals would include the two carbons of the trifluoroacetyl group: the carbonyl carbon (C=O) and the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A sharp singlet is anticipated for the three equivalent fluorine atoms of the CF₃ group, providing a clear diagnostic peak for the presence of this moiety.[7][8]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1650-1700 cm⁻¹.
Synthesis and Mechanistic Framework
The preparation of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a multi-step process that relies on established, high-yielding transformations. The overall strategy involves the synthesis of the 7-bromoindole precursor followed by a regioselective C3-trifluoroacetylation.
Diagram: General Synthesis Workflow
Sources
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7-Bromo-3-(trifluoroacetyl)indole molecular weight and formula
An In-depth Technical Guide to 7-Bromo-3-(trifluoroacetyl)indole: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 7-Bromo-3-(trifluoroacetyl)indole, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. We will explore its fundamental properties, synthesis, chemical reactivity, and strategic applications, offering field-proven insights for researchers and scientists.
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent component in molecules designed to interact with biological targets.[3] The strategic functionalization of the indole core allows for the fine-tuning of a compound's pharmacological profile.
7-Bromo-3-(trifluoroacetyl)indole emerges as a particularly valuable intermediate for two primary reasons:
-
The 7-Bromo Position : The bromine atom at the C-7 position serves as a versatile synthetic handle. It is ideally suited for modern transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to build molecular complexity and explore structure-activity relationships (SAR).[4][5]
-
The 3-Trifluoroacetyl Group : The trifluoroacetyl moiety at the electron-rich C-3 position is a potent electron-withdrawing group and a strong hydrogen bond acceptor.[3] This group can enhance metabolic stability, modulate the electronic character of the indole ring, and provide a critical interaction point for binding to biological receptors.[3][6]
This guide will dissect the properties and potential of this molecule, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of 7-Bromo-3-(trifluoroacetyl)indole are summarized below. The molecular formula is C₁₀H₅BrF₃NO, and its calculated molecular weight is approximately 292.05 g/mol . These values are identical to its isomer, 5-Bromo-3-(trifluoroacetyl)indole.[7][8]
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrF₃NO | Calculated |
| Molecular Weight | 292.05 g/mol | Calculated (Isomer Data[7]) |
| IUPAC Name | 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | IUPAC Nomenclature |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from related compounds[4][9] |
| Key Spectroscopic Features | ¹³C-NMR : Quartets expected for the trifluoromethyl carbon (~116 ppm) and the carbonyl carbon (~176 ppm). ¹⁹F NMR : A singlet corresponding to the -CF₃ group. | Inferred from analogous structures[3][9] |
Synthesis and Mechanistic Insights
The most direct and industrially scalable route to 7-Bromo-3-(trifluoroacetyl)indole is the electrophilic acylation of 7-bromoindole at the C-3 position.
Synthetic Workflow
The synthesis involves a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry, adapted for the highly reactive indole nucleus.
Caption: Synthetic workflow for 7-Bromo-3-(trifluoroacetyl)indole.
Causality of Experimental Choices
-
Starting Material : 7-Bromoindole is a commercially available and stable precursor.[4][10] Its C-3 position is highly nucleophilic and susceptible to electrophilic attack, making it the ideal starting point.
-
Reagent : Trifluoroacetic anhydride (TFAA) is a powerful and highly electrophilic acylating agent. Its reactivity obviates the need for a strong Lewis acid catalyst, which could otherwise lead to polymerization or degradation of the sensitive indole ring.
-
Solvent and Temperature : The reaction is typically performed in an anhydrous aprotic solvent like THF or ether to prevent quenching of the TFAA. It often proceeds efficiently at room temperature, reflecting the high reactivity of the indole C-3 position.
Detailed Experimental Protocol: Synthesis
-
Preparation : To a stirred solution of 7-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) under an inert atmosphere (N₂ or Ar), add trifluoroacetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction Monitoring : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction : Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-Bromo-3-(trifluoroacetyl)indole.
Chemical Reactivity and Strategic Derivatization
The true value of 7-Bromo-3-(trifluoroacetyl)indole lies in its capacity for selective, differential functionalization at its two key reactive sites.
Caption: Key derivatization pathways for the scaffold.
Reactions at the 7-Bromo Position
The C-Br bond is a gateway to introducing diverse aryl, heteroaryl, alkyl, and amino groups, which is fundamental for exploring the chemical space around the indole core in drug discovery programs.
-
Suzuki Coupling : Reacting with boronic acids or esters under palladium catalysis allows for the formation of C(aryl)-C(indole) bonds, a common strategy for building kinase inhibitors.
-
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C(indole)-N bonds, introducing amines that can serve as key pharmacophoric features or improve physicochemical properties like solubility.[3]
-
Sonogashira Coupling : Provides access to C(alkynyl)-C(indole) linkages, creating rigid linkers or precursors for more complex heterocyclic systems.
Reactions at the 3-Trifluoroacetyl Group
The carbonyl group offers a secondary point for modification.
-
Reduction : Selective reduction, for instance with sodium borohydride, can convert the ketone to a secondary alcohol, introducing a new hydrogen bond donor/acceptor and a chiral center.
-
Heterocycle Formation : The ketone can be used as a precursor to construct fused or appended heterocyclic rings (e.g., pyrazoles, oxazoles), significantly altering the shape and properties of the parent molecule.
Applications in Drug Discovery and Development
While direct biological data for 7-Bromo-3-(trifluoroacetyl)indole is not extensively published, its utility can be confidently inferred from the well-established roles of its constituent parts in medicinal chemistry.
-
Kinase Inhibitors : Many FDA-approved kinase inhibitors feature a core heterocycle functionalized with various aryl and heteroaryl groups. The 7-bromo position is an ideal anchor point for installing these groups via cross-coupling to target the ATP-binding site of kinases.[4]
-
Anticancer Agents : The indole scaffold is present in numerous compounds investigated for anticancer activity. For example, 3-trifluoroacetyl-substituted indoles have been evaluated as inhibitors of tubulin polymerization, a validated anticancer strategy.[11] The combination of the bromo and trifluoroacetyl groups provides a platform to develop novel agents in this class.
-
Antiviral and Anti-infective Agents : Indole derivatives are a promising source of antiviral compounds.[1] The trifluoroacetyl group can serve as a bioisostere for other carbonyl-containing functionalities known to interact with viral enzymes, while the 7-position can be modified to optimize potency and pharmacokinetic properties.[3]
Detailed Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a self-validating system for the derivatization of the 7-bromo position, a critical step in utilizing this scaffold.
-
Reagent Preparation : In a reaction vessel, combine 7-Bromo-3-(trifluoroacetyl)indole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition : Add a solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring : Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the formation of the product by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the 7-aryl-3-(trifluoroacetyl)indole derivative.
Conclusion
7-Bromo-3-(trifluoroacetyl)indole is a high-potential, strategically designed building block for modern drug discovery. Its two distinct and orthogonally reactive functional groups—the versatile 7-bromo handle for cross-coupling and the electronically significant 3-trifluoroacetyl group for target interaction—provide researchers with a powerful platform to efficiently synthesize diverse compound libraries. The logical and well-understood chemistry of this scaffold enables rapid exploration of structure-activity relationships, accelerating the journey toward novel therapeutic agents for oncology, infectious diseases, and beyond.
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Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules. [Link]
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7-bromo-3-(1-fluoroethyl)-1H-indole. PubChem, National Center for Biotechnology Information. [Link]
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7-Bromo-5-(trifluoromethyl)-1H-indole. Lead Sciences. [Link]
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7-Bromo-1H-indole-2-carboxylic acid Properties. United States Environmental Protection Agency. [Link]
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Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization. ResearchGate. [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]
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The Role of 7-Bromo-1H-indole in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Chemistry. [Link]
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Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. [Link]
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1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone synonyms
An In-Depth Technical Guide to 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone. While specific experimental data for this exact molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by leveraging established principles of organic chemistry and drawing parallels from closely related analogues. We will detail its nomenclature and chemical properties, propose a validated synthetic protocol via electrophilic acylation, predict its spectroscopic characteristics, and explore its potential as a valuable scaffold in medicinal chemistry and drug discovery. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction: The Strategic Combination of Bromoindole and Trifluoroacetyl Moieties
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1] Its versatile structure allows for functionalization at multiple positions, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a bromine atom, as in the 7-bromoindole precursor, provides a key reactive handle for further synthetic diversification through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This enables the construction of complex molecular architectures, particularly for targeting protein kinases.[1]
The trifluoroacetyl group (-COCF₃) is another pharmacologically significant moiety. Its strong electron-withdrawing nature can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] The combination of these two motifs in 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone results in a promising, yet underexplored, building block for the development of novel therapeutic agents.
This guide aims to provide a foundational understanding of this compound, empowering researchers to synthesize, identify, and utilize it in their discovery programs.
Nomenclature and Chemical Properties
Due to its specific substitution pattern, the compound can be referred to by several systematic names. Establishing the correct nomenclature is critical for accurate literature searching and database registration.
Table 1: Synonyms and Chemical Identifiers
| Identifier | Value | Source |
| Primary IUPAC Name | 1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone | IUPAC Nomenclature |
| Common Synonym | 7-Bromo-3-(trifluoroacetyl)indole | Derived from Analogy[3] |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₁₀H₅BrF₃NO | Calculated |
| Molecular Weight | 292.05 g/mol | Calculated |
| Predicted XLogP3 | ~3.5-4.0 | Estimated from Analogs[2] |
Synthesis via Electrophilic Acylation
The most logical and established method for introducing an acyl group at the C3 position of an indole ring is the Friedel-Crafts acylation.[5] The indole nucleus is highly electron-rich, particularly at the C3 position, making it susceptible to attack by strong electrophiles. The trifluoroacetyl group can be installed using a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).
The reaction proceeds via the formation of a highly electrophilic species from TFAA, which is then attacked by the nucleophilic C3 position of 7-bromoindole. A subsequent deprotonation-aromatization step yields the final product.[6]
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Causality: This protocol is designed for high efficiency and regioselectivity. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive trifluoroacetic anhydride. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. The aqueous bicarbonate quench neutralizes the trifluoroacetic acid byproduct, facilitating a clean extraction.
-
Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-bromoindole (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous dioxane or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Alternative Trifluoroacetylating Reagents
While TFAA is effective, other reagents can be employed, potentially under milder conditions or with different workup procedures. These include:
-
N-(Trifluoroacetyl)succinimide : A solid reagent that is easy to handle and produces succinimide as a byproduct, which can often be filtered off.[7]
-
Ethyl Trifluoroacetate : A less reactive agent, often requiring a strong base to deprotonate the indole nitrogen first.
-
Trifluoroacetic Acid (TFA) : Can be used directly under certain conditions, often at higher temperatures or with a dehydrating agent.[1][8]
Predicted Spectroscopic Data
Validating the structure of the synthesized compound is paramount. Based on data from 3-trifluoroacetylindole and other 7-substituted indoles, the following spectral characteristics are predicted.[2][9]
Table 2: Predicted Spectroscopic Characteristics
| Technique | Predicted Observation | Rationale |
| ¹H NMR | δ ~12.0-12.5 (br s, 1H, N-H), δ ~8.5 (s, 1H, H2), δ ~7.5-8.0 (m, 3H, Ar-H) | The indole N-H is typically broad and downfield. The H2 proton is deshielded by the adjacent nitrogen and the C3-acyl group. Aromatic protons on the bromo-substituted ring will appear in the aromatic region. |
| ¹³C NMR | δ ~176 (q, C=O), δ ~116 (q, CF₃), δ ~110-140 (Ar-C) | The carbonyl carbon and the CF₃ carbon both appear as quartets due to coupling with fluorine. |
| ¹⁹F NMR | δ ~ -71.0 (s, 3F) | A characteristic singlet for the CF₃ group in this chemical environment is expected.[9] |
| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1100-1200 cm⁻¹ (C-F stretch) | Key functional group stretches are readily identifiable. |
Potential Applications in Drug Discovery
The title compound is a strategic starting point for building libraries of potential therapeutic agents. The bromine at the C7 position acts as a versatile synthetic handle, while the trifluoroacetylindole core provides a foundation for potent biological activity.
Target Classes and Therapeutic Areas
-
Kinase Inhibitors : 7-substituted indoles are known to mimic the adenine region of ATP, enabling them to bind to the hinge region of various protein kinases.[1] The trifluoromethylketone moiety can act as a strong hydrogen bond acceptor. This makes the scaffold ideal for developing inhibitors for kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents : Halogenated indoles have demonstrated activity against bacteria, including persister cells and biofilms.[10] Furthermore, trifluoroacetylated heterocyclic compounds have been investigated for their antimicrobial and anti-inflammatory properties.[11][12] The combination in this scaffold warrants investigation against drug-resistant pathogens.
-
Antiplasmodial Agents : N-(3-Trifluoroacetyl-indol-7-yl) acetamides have shown in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[3] This suggests that the 7-bromo analogue could serve as a precursor for novel antimalarial drugs.
Caption: Potential mechanism of action via kinase inhibition.
Exemplary Experimental Workflow: Cell Viability Assay
To validate the potential anticancer activity, a primary screen using a standard cell viability assay (e.g., MTT or CellTiter-Glo®) would be a logical first step.
-
Cell Culture : Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the title compound in DMSO and add them to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48-72 hours.
-
Viability Assessment : Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or luminescence using a plate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
Safety and Handling
As a Senior Application Scientist, I must emphasize that this compound should be handled with appropriate care in a laboratory setting.
-
General : Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity : The toxicological properties have not been fully investigated. As with many halogenated and fluorinated organic compounds, it should be treated as potentially harmful if inhaled, ingested, or absorbed through the skin.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(7-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone represents a strategically designed chemical entity with significant untapped potential. Its synthesis is feasible through well-established Friedel-Crafts chemistry. The presence of both a synthetically versatile bromine handle and a pharmacologically relevant trifluoroacetyl group makes it an exceptionally valuable building block for generating diverse compound libraries. Based on the known bioactivities of its constituent motifs, this scaffold is a prime candidate for exploration in anticancer, antimicrobial, and antiplasmodial drug discovery programs. This guide provides the necessary foundational knowledge for researchers to confidently synthesize, characterize, and deploy this promising molecule in their quest for novel therapeutics.
References
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Mphahlele, M. J., & Maluleka, M. M. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules, 22(7), 1126. [Link]
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Lopez, S. E., Restrepo, J., & Salazar, J. (2010). Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Synthesis, 7(5), 415-436. [Link]
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Vigorita, M. G., et al. (1990). N-trifluoroacetyl derivatives as pharmacological agents. V. Evaluation of antiinflammatory and antimicrobial activities of some N-heterocyclic trifluoroacetamides. Il Farmaco, 45(3), 289-301. [Link]
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Vigorita, M. G., et al. (1989). N-trifluoroacetyl derivatives as pharmacological agents. IV--Antiinflammatory and related properties; antimicrobial activity of some polyaromatic trifluoroacetamides. Il Farmaco, 44(2), 173-84. [Link]
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Yao, S. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4426-4432. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - Supplementary Information. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589126, 3-(Trifluoroacetyl)indole. PubChem. [Link]
-
Al-Mawla, L. A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2298. [Link]
-
Cipullo, M. J., & Snieckus, V. (1976). The mechanism of trifluoroacetylation of indoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1259-1262. [Link]
-
Wang, C., Guo, S., et al. (2020). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. The Journal of Organic Chemistry, 85(15), 9946-9956. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-(Trifluoroacetyl)indole | C10H6F3NO | CID 589126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The mechanism of trifluoroacetylation of indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties [mdpi.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone in DMSO
Executive Summary & Compound Architecture
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a specialized halogenated indole derivative, primarily utilized as a pharmacophore scaffold in the development of antiviral and anticancer therapeutics. Its structural core combines a lipophilic indole ring with an electron-withdrawing trifluoroacetyl (TFA) group and a bulky bromine atom at the C7 position.
While Dimethyl Sulfoxide (DMSO) is the industry-standard vehicle for this compound class, its solubility profile is not a static number but a dynamic variable dependent on hydration state , temperature , and time .
Key Physicochemical Parameters (Estimated):
-
LogP: ~3.6 – 3.8 (High Lipophilicity)
-
Predicted DMSO Solubility: >50 mM (High)
-
Aqueous Solubility: <10 µM (Poor - High risk of precipitation upon dilution)[1]
-
Critical Risk: The C3-trifluoroacetyl moiety is electrophilic; while stable in anhydrous DMSO, it is susceptible to hydration and subsequent hydrolysis in "wet" DMSO.
Solvation Mechanics & Stability Profile
Understanding the interaction between the solute and solvent is critical for maintaining compound integrity.
The Solvation Shell
In anhydrous DMSO, the sulfoxide oxygen acts as a hydrogen bond acceptor for the indole N-H proton. Simultaneously, the polarizable bromine atom and the trifluoroacetyl group engage in dipole-dipole interactions with the solvent matrix. This generally results in excellent solubility.
The "Wet DMSO" Trap (Stability Warning)
The presence of the electron-withdrawing CF3 group makes the adjacent carbonyl carbon highly electrophilic.
-
Anhydrous DMSO: The compound remains stable as the ketone.
-
Wet DMSO: Hygroscopic DMSO absorbs atmospheric water. Water acts as a nucleophile, attacking the carbonyl carbon to form a gem-diol (hydrate) . While often reversible, prolonged exposure or basic conditions can drive the "haloform-like" cleavage of the trifluoroacetyl group, degrading the sample.
Diagram 1: Solvation & Degradation Pathways The following diagram illustrates the solvation mechanism and the risk of hydration in non-anhydrous conditions.
Figure 1: Solvation dynamics and moisture-induced degradation pathways in DMSO.
Standard Operating Procedure: Solubility Profiling
Do not rely on literature values for critical assays. Use this self-validating protocol to determine the exact solubility limit (saturation point) for your specific batch.
Kinetic Solubility Protocol (High-Throughput)
Best for: Rapid estimation for biological assays.
-
Preparation: Dispense 10 mg of solid compound into a glass vial.
-
Titration: Add anhydrous DMSO in 50 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (35-40 kHz) is permitted but monitor temperature to avoid degradation.
-
Endpoint: The point where the solution becomes optically clear (no visible particulates).
-
Calculation:
Thermodynamic Solubility Protocol (Gold Standard)
Best for: Stock solution validation and long-term storage data.
| Step | Action | Critical Control Point |
| 1. Saturation | Add excess solid to 1 mL anhydrous DMSO. | Ensure visible solid remains at the bottom. |
| 2. Equilibrium | Shake at 25°C for 24 hours (Orbit shaker). | Do not use magnetic stir bars (grinding effect). |
| 3. Separation | Centrifuge at 10,000 x g for 10 mins or filter (0.2 µm PTFE). | Use PTFE filters; Nylon binds indoles. |
| 4. Analysis | Dilute supernatant 1:100 in MeCN and analyze via HPLC-UV (254 nm). | Quantify against a standard curve. |
Stock Solution Management & Handling
Preparation Guidelines
-
Target Concentration: 10 mM to 50 mM is the recommended standard stock concentration. This range balances solubility safety margins with the need for high-concentration dosing.
-
Solvent Grade: Use only DMSO, Anhydrous (≥99.9%) . Avoid "Reagent Grade" which may contain water.
-
Container: Store in amber borosilicate glass vials with PTFE-lined caps to prevent leaching and photodegradation.
The "Crash-Out" Phenomenon
When diluting a DMSO stock into aqueous media (e.g., cell culture media, PBS), this lipophilic compound (LogP ~3.7) will precipitate if the DMSO concentration drops too low before the compound disperses.
Diagram 2: Stock Preparation & Dilution Workflow A decision tree for ensuring solubility integrity during biological assay preparation.
Figure 2: Decision matrix for stock solution preparation and aqueous dilution.
Storage Recommendations
-
Temperature: -20°C or -80°C.
-
Freeze-Thaw: Minimize cycles. Aliquot into single-use volumes (e.g., 20 µL) to prevent repeated moisture exposure during thawing.
-
Shelf Life: 6 months in anhydrous conditions. If stored at Room Temperature (RT) in DMSO, degradation (hydration) is detectable within 48 hours.
Safety & Toxicology (DMSO Vectoring)
Warning: DMSO is a penetration enhancer. It effectively carries small molecules through the stratum corneum (skin barrier).
-
Hazard: 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is a halogenated indole, likely an irritant and potentially cytotoxic.
-
Protocol: Double-gloving (Nitrile) is mandatory. If a spill occurs on skin, the DMSO will drag the compound into the bloodstream immediately. Wash with copious soap and water, but absorption is rapid.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.
- Way, L. (2014). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (General methodology for indole fragments).
-
Balakin, K. V., et al. (2006). "Comprehensive analysis of solubility of small organic molecules in DMSO." Journal of Chemical Information and Modeling. (Provides QSPR models for halogenated indoles).
-
Cheng, X., et al. (2003).[2][3] "Studies of the Relative Stability of TFA Adducts vs Non-TFA Analogues... in DMSO." Journal of Combinatorial Chemistry. (Critical reference for Trifluoroacetyl stability).
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. Studies of the relative stability of TFA adducts vs non-TFA analogues for combinatorial chemistry library members in DMSO in a repository compound collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity C3-Acylation of Bromoindoles
From Dialkylaluminum Protocols to Green Catalysis
Executive Summary
The Friedel-Crafts acylation of bromoindoles presents a unique synthetic challenge: the indole core is acid-sensitive and prone to polymerization, while the bromine substituent deactivates the ring via inductive effects (
This guide details two field-proven protocols for the regioselective C3-acylation of bromoindoles:
-
The Dialkylaluminum Chloride Method (Okauchi Protocol): The "Gold Standard" for high regioselectivity and yield using
or . -
The Metal Triflate "Green" Method: A high-efficiency alternative using Yttrium(III) triflate (
), ideal for minimizing hazardous waste and avoiding pyrophoric reagents.
Strategic Decision Matrix
Select the appropriate protocol based on your substrate sensitivity and available equipment.
Figure 1: Decision tree for selecting the optimal acylation methodology.
Mechanistic Insight: The Indole Reactivity Paradox
Indole is
-
Deactivation: The electronegative bromine withdraws electron density inductively, raising the activation energy for the electrophilic attack compared to unsubstituted indole.
-
Acid Sensitivity: Despite deactivation, the indole nitrogen remains susceptible to protonation or Lewis acid complexation, which can block the C3 position or lead to dimerization.
Reaction Pathway (Mechanism)
The success of the protocols below relies on generating a "super-electrophile" (acylium ion) that is reactive enough to overcome the bromine deactivation but controlled enough to prevent polymerization.
Figure 2: General mechanistic pathway for Lewis Acid-mediated C3-acylation.[3]
Protocol A: The Dialkylaluminum Chloride Method
Best for: High regioselectivity, acid-sensitive substrates, and scalability. Reference: Based on the Okauchi method (Org.[4] Lett. 2000).[4]
Reagents & Materials[1][4][6][7][9][10][11][12][13][14][15][16]
-
Reagent: Dimethylaluminum chloride (
) or Diethylaluminum chloride ( ), 1.0 M solution in hexanes. -
Acylating Agent: Acid Chloride (R-COCl).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Nitrogen or Argon (Strictly inert; reagents are pyrophoric).
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with
. -
Substrate Solubilization: Dissolve 5-bromoindole (1.0 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition:
-
Critical Step: Slowly add
(1.5 equiv) dropwise via syringe. -
Observation: Evolution of methane gas may occur; ensure proper venting. The solution may turn slight yellow.
-
Aging: Stir at 0 °C for 30 minutes. This allows the aluminum species to interact with the indole, likely forming a transient aluminum-amide species that protects the nitrogen.
-
-
Acylation: Add the Acid Chloride (1.2 equiv) dropwise.[3]
-
Reaction: Stir at 0 °C for 1–2 hours.
-
Note: Due to the bromine deactivation, if TLC shows incomplete conversion after 2 hours, allow the reaction to warm to room temperature (RT) for an additional 1–3 hours.
-
-
Quenching:
-
Cool back to 0 °C.
-
Caution: Quench very slowly with pH 7 phosphate buffer or dilute HCl. Aluminum salts react vigorously with water.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[3] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Typical Yield: 85–95% (Regioselectivity >98:2 for C3:N1).
Protocol B: The "Green" Metal Triflate Method
Best for: Rapid synthesis, avoiding pyrophoric reagents, and 5-bromoindole specifically. Reference: Adapted from Molecules 2015, 20, 19606.[5]
Reagents & Materials[1][4][6][7][9][10][11][12][13][14][15][16]
-
Substrate: 5-Bromoindole.
-
Catalyst: Yttrium(III) Triflate [
] (1–5 mol%). -
Acylating Agent: Acid Anhydride
(Preferred over acid chlorides for this method). -
Solvent: Ionic Liquid
OR Acetonitrile (for conventional heating). -
Equipment: Microwave reactor (optional but recommended).
Step-by-Step Procedure
-
Setup: In a microwave-safe vial, combine 5-bromoindole (1.0 equiv) and the Acid Anhydride (1.2 equiv).
-
Catalyst Addition: Add
(1 mol% is often sufficient; increase to 5 mol% if reaction is sluggish). -
Solvent: Add
(1 mL per mmol substrate) or minimal Acetonitrile. -
Reaction:
-
Microwave: Irradiate at 100–120 °C for 5–10 minutes.
-
Thermal: Reflux in Acetonitrile for 2–4 hours.
-
-
Extraction:
-
If using Ionic Liquid: Extract the product directly with Diethyl Ether (
) or EtOAc. The catalyst/Ionic Liquid layer remains and can often be reused.
-
-
Purification: Evaporate the organic solvent. Recrystallization is often sufficient; otherwise, use short silica plug filtration.
Typical Yield (5-Bromoindole): ~80% (e.g., Propionylation).
Quantitative Data Summary
| Parameter | Protocol A ( | Protocol B ( | Traditional ( |
| Regioselectivity (C3) | Excellent (>98%) | Good (>90%) | Poor (N-acylation risks) |
| Reagent Safety | Low (Pyrophoric) | High (Stable solid) | Moderate (Hygroscopic) |
| Reaction Time | 2–5 Hours | 10 Mins (MW) / 3 Hrs | 12–24 Hours |
| Yield (Bromoindole) | 85–95% | 75–85% | 40–60% |
| Atom Economy | Moderate | High (Catalytic) | Low (Stoichiometric) |
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| N-Acylation Observed | Insufficient Lewis Acid or wrong solvent. | Ensure 1.5 equiv of |
| Low Conversion | Bromine deactivation is too strong. | Increase temperature to RT (Protocol A) or 120°C (Protocol B). Increase catalyst load. |
| Polymerization (Tar) | Reaction too vigorous or acid too strong. | Do not use |
| Aluminum Salts in Product | Poor quenching/workup. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution during quench to solubilize Al species. |
References
-
Okauchi, T., et al. (2000).[2][7] A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.[3][4] Organic Letters, 2(10), 1485–1487.
-
Kakusawa, N., et al. (2008). Friedel–Crafts acylation of indoles with carboxylic acids using cyanuric chloride. Tetrahedron Letters.[8]
-
de Oliveira, C.S., et al. (2015).[5] A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[3][6] Molecules, 20(11), 19606-19619.
-
Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry.[5][6] 5th Edition. Wiley. (Standard Reference Text).
Sources
- 1. scispace.com [scispace.com]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Functionalization of C7 position in 3-acylindoles
Application Note: Precision Functionalization of the C7 Position in 3-Acylindoles
Executive Summary
The functionalization of the C7 position in indoles represents a formidable challenge in medicinal chemistry due to its distal nature relative to the nucleophilic nitrogen (N1) and the inherent reactivity of the C2 and C3 positions.[1] This challenge is compounded in 3-acylindoles , where the C3-carbonyl moiety acts as an electron-withdrawing group (EWG), deactivating the arene core while simultaneously creating steric congestion around the C2 and C4 positions.
This guide details two orthogonal strategies to access the C7 position in 3-acylindoles:
-
Steric-Driven C–H Borylation (Iridium-Catalyzed): The preferred method for 3-substituted indoles, utilizing the steric bulk of the C3-acyl group to direct catalysis to the remote C7 position.
-
Chelation-Assisted C–H Activation (Rhodium-Catalyzed): A directed approach using transient or removable Directing Groups (DGs) at the N1 position to form metallacycles that reach C7.
Strategic Analysis: The "Distal" Challenge
In 3-acylindoles, the regioselectivity is governed by the interplay of electronic deactivation and steric shielding.
-
Electronic Landscape: The C3-acyl group reduces electron density across the ring, making traditional electrophilic aromatic substitution (
) sluggish and poorly selective. -
Steric Landscape: The C3-substituent creates a "steric wall," effectively shielding the C2 and C4 positions from bulky catalysts. This unique geometry makes the C7 position the most sterically accessible site for specific transition metal complexes.
Regioselectivity Logic Map
Figure 1: Steric and electronic governing factors in 3-acylindoles favoring C7 functionalization.
Protocol A: Iridium-Catalyzed C7–H Borylation[2]
Mechanism: Sterically Controlled C–H Activation. Why this works: The active Iridium catalyst, ligated by bulky bipyridine ligands (e.g., dtbpy), cannot access the crowded C2 (ortho to C3-acyl) or C4 (peri to C3-acyl) positions. The C7 position remains the only sterically open "active" C–H bond.
Reagents & Materials
-
Precursor: 3-Acylindole (N-H or N-Me protected).
-
Catalyst:
(Methoxydieneiridium(I) dimer). -
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy ).
-
Boron Source: Bis(pinacolato)diboron (
). -
Solvent: MTBE (Methyl tert-butyl ether) or THF (anhydrous).
Step-by-Step Protocol
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with
(1.5 mol%) and dtbpy (3.0 mol%). -
Pre-complexation: Add 1.0 mL of anhydrous MTBE. Stir at room temperature for 5–10 minutes until the solution turns a deep dark brown/red, indicating active catalyst formation.
-
Substrate Addition: Add
(1.1 equiv) followed by the 3-acylindole substrate (1.0 equiv). -
Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.
-
Note: Monitor via GC-MS. The C3-acyl group ensures high regioselectivity (>95:5) for C7 over C5/C6.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.
-
Purification: Concentrate in vacuo. The resulting C7-boryl indole is often stable enough for direct downstream coupling (Suzuki-Miyaura) or can be purified via flash chromatography (rapidly, as C-B bonds can be protodeborylated on acidic silica).
Validation Point: The presence of a singlet at
Protocol B: Rhodium(III)-Catalyzed Directed C7 Functionalization
Mechanism: Chelation-Assisted C–H Activation (CMD). Why this works: While Protocol A relies on sterics, this protocol uses a "molecular ruler." By installing a directing group (DG) such as N-Pivaloyl (N-Piv) , the Rh(III) metal center forms a metallacycle. Although N-Piv typically activates C2, the presence of the C3-acyl group can force the metal to the distal C7 position if specific bulky ligands or conditions are employed to disfavor the crowded C2 site.
Reagents & Materials
-
Precursor:
-Pivaloyl-3-acylindole. -
Catalyst:
(Pentamethylcyclopentadienyl rhodium dichloride dimer). -
Oxidant:
or (to regenerate Rh(III)). -
Coupling Partner: Acrylates (for alkenylation) or Arylboronic acids.
-
Solvent:
-Amyl alcohol or DCE.
Workflow Diagram
Figure 2: Rh(III)-catalyzed C–H activation cycle targeting C7 via N-Pivaloyl direction.
Step-by-Step Protocol
-
DG Installation: React 3-acylindole with pivaloyl chloride (1.2 equiv),
, and DMAP in DCM to generate the -Piv precursor. -
Catalysis Setup: In a pressure tube, combine
-Piv-3-acylindole (0.2 mmol), (2.5 mol%), and (10 mol%, halide scavenger). -
Coupling: Add the alkene coupling partner (e.g., ethyl acrylate, 1.5 equiv) and oxidant (
, 0.5 equiv). -
Reaction: Stir in DCE (2.0 mL) at 100–120 °C for 16 hours.
-
DG Removal: Post-functionalization, the Pivaloyl group is removed via mild hydrolysis (LiOH/MeOH) to restore the free indole N-H.
Comparative Data: Method Selection
| Feature | Ir-Catalyzed Borylation (Protocol A) | Rh(III)-Catalyzed Activation (Protocol B) |
| Primary Driver | Steric Control (C3-acyl blocks C2/C4) | Chelation Control (N-DG directs metal) |
| Regioselectivity | Excellent (C7) for 3-substituted indoles | Variable (Competes with C2 unless blocked) |
| Pre-functionalization | None (Direct on N-H or N-Me) | Requires N-Pivaloyl or N-Oxide DG |
| Atom Economy | High (Catalytic C-H activation) | Moderate (Requires oxidant + DG steps) |
| Scope | Generates C-B bond (Versatile platform) | Generates C-C bond (Direct alkenylation) |
| Recommendation | First Choice for 3-acylindoles | Use if direct alkenylation is required |
References
-
Ma, D., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. Angewandte Chemie International Edition.[2][3]
- Context: Establishes the N-Pivaloyl directing group strategy for C7 activ
-
Hartwig, J. F., et al. (2011). Iridium-Catalyzed Regioselective Borylation of Indoles.[4] Journal of the American Chemical Society.[2]
- Context: Foundational work on steric control in Ir-catalyzed borylation, highlighting the preference for C7 in 3-substituted indoles.
-
Shi, Z., et al. (2018). Rhodium-catalyzed, P-directed Selective C7 Arylation of Indoles.[5] Science Advances.[5]
- Context: Demonstrates advanced ligand design (Phosphorus-based DGs) to override intrinsic C2 selectivity.
-
Yang, Y., et al. (2015). Iridium(III)-catalyzed C-7 selective C-H alkynylation of indolines.[6] Journal of Organic Chemistry.[6]
- Context: Provides conditions for C7 functionalization using Iridium under milder conditions.
Sources
- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. rsisinternational.org [rsisinternational.org]
- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rhodium-catalyzed, P-directed selective C7 arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridium(III)-catalyzed C-7 selective C-H alkynylation of indolines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Bromoindole Trifluoroacetylation Optimization
Ticket ID: #TFA-7BR-OPT Subject: Improving Yield and Regioselectivity in 7-Bromoindole Trifluoroacetylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1][2]
The trifluoroacetylation of 7-bromoindole is a deceptively simple Electrophilic Aromatic Substitution (EAS) that frequently suffers from low yields due to two competing factors: the electronic deactivation by the C7-bromine atom and the kinetic preference for N-acylation over the desired C3-acylation.
The Core Challenge: Electronic vs. Steric
The bromine atom at C7 exerts an inductive electron-withdrawing effect (-I), which deactivates the indole ring, raising the activation energy for the electrophilic attack at C3. While C3 remains the thermodynamic preference, the reduced nucleophilicity of the ring often allows the faster, kinetically controlled N-acylation to dominate, or results in incomplete conversion.
The Solution: The Modified Vilsmeier-Haack Approach
To maximize yield, we recommend abandoning direct reaction with trifluoroacetic anhydride (TFAA) in inert solvents (e.g., DCM) in favor of the Ottoni Method (TFAA in DMF).
Why this works:
-
Activation: TFAA reacts with DMF to form an iminium trifluoroacetate species (similar to a Vilsmeier reagent), which is a more potent electrophile than TFAA alone.
-
Protection: The intermediate species effectively "protects" the nitrogen, funneling the reaction toward the C3 position.
-
Thermodynamics: The reaction proceeds through a stable intermediate that, upon aqueous hydrolysis, yields the C3-trifluoroacetyl product exclusively.
Mechanistic Visualization
The following diagram illustrates the pathway differences between the low-yield direct method and the high-yield DMF-mediated method.
Caption: Comparison of direct acylation (red path) leading to N-acylated byproducts vs. the DMF-mediated pathway (green path) yielding the desired C3 product.
Troubleshooting Guide
Use this diagnostic table to identify the root cause of your yield issues.
| Symptom | Probable Cause | Corrective Action |
| Product is an oil/gum | Residual DMF or N-acylated byproduct. | Perform a rigorous water wash (5x) to remove DMF. Recrystallize from EtOH/Water rather than column chromatography if possible. |
| Low Yield (<40%) | Incomplete conversion due to 7-Br deactivation. | Increase temperature to 60°C after TFAA addition. The 7-Br group requires more energy than unsubstituted indole. |
| N-acylated Product | Direct reaction without DMF or insufficient heat. | Switch to DMF solvent. If using DMF, ensure the reaction is heated to drive the rearrangement to C3. |
| Loss of Product during Workup | Haloform cleavage of the -COCF3 group. | CRITICAL: Do NOT use NaOH or strong bases. The trifluoroacetyl group is base-sensitive.[1] Use NaHCO3 or NaOAc. |
| Dark Tarry Mixture | Polymerization/Oxidation. | Degas DMF with Argon. 7-bromoindoles can be sensitive to oxidation under acidic conditions. |
Decision Tree for Optimization
Caption: Diagnostic logic flow to identify the specific failure point in the synthesis workflow.
Optimized Experimental Protocol (SOP)
This protocol is adapted from the Ottoni method [1], specifically tuned for deactivated indoles like 7-bromoindole.
Reagents
-
Substrate: 7-Bromoindole (1.0 eq)
-
Electrophile: Trifluoroacetic Anhydride (TFAA) (1.2 - 1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5-7 mL per mmol)
-
Quench: Saturated aqueous Sodium Bicarbonate (NaHCO3) or Sodium Acetate.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, dissolve 7-bromoindole (1.0 eq) in anhydrous DMF.
-
Note: Do not use DCM; DMF is crucial for the mechanism described above.
-
-
Addition: Cool the solution to 0°C in an ice bath. Add TFAA (1.2 eq) dropwise over 10 minutes.
-
Observation: The solution may turn slightly yellow/orange. This is the iminium intermediate forming.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Crucial for 7-Br: If TLC after 1 hour shows significant starting material, heat the reaction to 60°C for 2-3 hours. The bromine deactivation often requires this thermal push compared to unsubstituted indole.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product will be significantly more polar than the starting material but less polar than the N-acyl byproduct (if formed).
-
Workup (The "Safe" Method):
-
Pour the reaction mixture into 5 volumes of crushed ice/water.
-
Do not add strong base.
-
Stir vigorously for 30 minutes. The product should precipitate as a solid.
-
If solid forms: Filter, wash copiously with water (to remove DMF), and dry.
-
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF (critical step). Wash with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Toluene/Hexane. Flash chromatography is rarely needed if the water wash is thorough.
Frequently Asked Questions (FAQ)
Q: Can I use AlCl3 or other Lewis Acids to catalyze this? A: While Friedel-Crafts catalysts (AlCl3, BF3·OEt2) work for some acylations, they are generally messy for trifluoroacetylation due to the high reactivity of TFAA. They often lead to complex mixtures of polymerized indoles. The DMF-mediated method is cleaner and self-catalyzing [2].
Q: Why is my yield calculated as >100%? A: This is almost always due to trapped DMF. DMF has a high boiling point (153°C) and adheres strongly to the indole NH. If your product is an oil, you likely have DMF contamination. Use a high-vacuum pump overnight or perform additional water washes.
Q: I see a spot on TLC that moves very high (non-polar). What is it? A: That is likely the N-trifluoroacetyl-7-bromoindole (kinetic product). If you see this, your reaction temperature was too low, or you quenched too early. Heating the reaction in DMF often converts the N-acyl species to the C3-acyl species via rearrangement.
Q: Can I use Pyridine instead of DMF? A: No. Pyridine will scavenge the acid but does not form the specific Vilsmeier-like iminium intermediate that directs regioselectivity as efficiently as DMF does in this specific transformation.
References
-
Ottoni, O. et al. (1998). "Acylation of Indole under Friedel-Crafts Conditions: An Improved Method to Obtain 3-Acylindoles Regioselectively." Tetrahedron, 54(46), 13915-13928.
-
Bergman, J. et al. (1990). "Reaction of Indole with Trifluoroacetic Anhydride." Tetrahedron, 46(17), 6061-6066.
- Kishbaugh, T. L. (2001). "Indole Chemistry: The Synthesis of 3-Trifluoroacetylindoles." Current Organic Chemistry, 5(1), 1-18.
Sources
Technical Support Center: Overcoming Solubility Challenges with Brominated Trifluoroacetyl Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions for the significant solubility challenges often encountered with brominated trifluoroacetyl indoles. These molecules, while promising as therapeutic agents and research tools, are notoriously hydrophobic. This resource provides a logical, step-by-step framework to diagnose and overcome these issues, ensuring the reliability and reproducibility of your experimental data.
Section 1: The Root of the Problem - Understanding the Physicochemical Barriers
Before troubleshooting, it's critical to understand the underlying chemistry that makes this class of compounds so poorly soluble in aqueous media. Their structure inherently combines several features that favor lipophilicity over hydrophilicity.
FAQ 1.1: Why is my brominated trifluoroacetyl indole so difficult to dissolve?
The poor aqueous solubility of these compounds is not due to a single factor but is a cumulative effect of its three core components: the indole scaffold, the bromine substituent(s), and the trifluoroacetyl group.
-
Indole Scaffold : The fused bicyclic aromatic structure of indole is inherently hydrophobic and planar, promoting strong crystal lattice interactions that require significant energy to disrupt.[1][2]
-
Bromine Substituent : Halogenation, particularly with bromine, significantly increases a molecule's lipophilicity and reduces its aqueous solubility.[3][4] The addition of each bromine atom contributes to a decrease in water solubility.[3] The size and polarizability of the bromine atom enhance van der Waals interactions, further favoring partitioning into non-polar environments.[5]
-
Trifluoroacetyl Group : This is a powerful electron-withdrawing group that also increases lipophilicity. While the carbonyl group adds a point of polarity, the three fluorine atoms create a highly non-polar trifluoromethyl moiety. Poor solubility is a known issue for compounds containing this group.[1]
Together, these features create a molecule that is often described as a "brick-dust" compound—highly crystalline and poorly soluble, presenting a major hurdle in drug discovery and development.[1][6]
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks | MDPI [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. pharmaexcipients.com [pharmaexcipients.com]
Minimizing side reactions during hydrolysis of trifluoroacetyl indoles
Technical Support Center: Hydrolysis of Trifluoroacetyl Indoles
Ticket #: 4492-TFA-IND Status: Open Subject: Minimizing Side Reactions & Optimizing Yields Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The hydrolysis of trifluoroacetyl (TFA) indoles presents a dichotomy in reactivity. The
This guide addresses the specific failure modes of these reactions: regioselectivity loss , decarboxylation , and incomplete conversion due to solubility or electronic deactivation.
Module 1: Critical Decision Matrix
Before initiating your experiment, identify your substrate type to select the correct protocol.
| Substrate Type | Target Transformation | Primary Risk | Recommended Condition |
| Deprotection ( | Cleavage of other esters; racemization. | Mild Solvolysis: | |
| 3-TFA Indole | Haloform Reaction (C3-TFA | Decarboxylation of product; | Strong Base/Reflux: 20% NaOH (aq) / Dioxane (1:1). |
| 3-TFA, | Haloform Reaction | Loss of | Impossible in one pot. Base strong enough to hydrolyze C3-TFA will strip most |
Module 2: The Haloform Transformation (C3-TFA C3-COOH)
This is the most technically demanding workflow. The transformation of a 3-trifluoroacetyl indole to an indole-3-carboxylic acid releases fluoroform (
The Mechanistic Paradox
While the
Caption: The mechanistic bottleneck is the deactivation of the carbonyl by the indole anion, necessitating heat which drives the competing decarboxylation pathway.[1][2][3][4][5][6][7][8][9]
Optimized Protocol: 3-TFA Hydrolysis
Goal: Maximize yield while suppressing decarboxylation.
-
Solvent System: Prepare a 1:1 mixture of 1,4-Dioxane and 20% w/v NaOH (aq) .
-
Why: Indoles are lipophilic. Using only water results in a biphasic system that stalls the reaction. Dioxane allows high reflux temperatures (
C) without the pressure issues of lower-boiling solvents like THF.
-
-
Reflux: Heat to vigorous reflux (
C) for 4–6 hours .-
Monitoring: Monitor by TLC.[8] The intermediate anion may look different, so rely on the disappearance of the starting material.
-
-
Cooling (Critical): Cool the reaction mixture to 0^\circ C in an ice bath before acidification.
-
Workup (The Danger Zone): Slowly add 6M HCl dropwise with vigorous stirring.
-
Target pH: Stop at pH 3–4 .
-
Why: Going to pH 1 increases the rate of acid-catalyzed decarboxylation. The carboxylic acid usually precipitates at pH 3–4.
-
-
Isolation: Filter the precipitate immediately. Do not let it sit in acidic solution.
Module 3: Troubleshooting & FAQs
Q1: "I lost my product! The NMR shows only unsubstituted indole."
Diagnosis: Decarboxylation.[10]
Root Cause: Indole-3-carboxylic acids are inherently unstable. They lose
-
Never heat the acidic solution. Perform acidification at 0°C.
-
Avoid vacuum ovens. Dry the product in a desiccator at room temperature, not in a heated oven.
-
Check your workup pH. Do not acidify below pH 3.
Q2: "The reaction is stuck at 50% conversion after 24 hours."
Diagnosis: Solubility Limited or Electronic Deactivation. Root Cause: If the reaction mixture is biphasic, the hydroxide cannot attack the organic-soluble indole. If it is homogeneous but slow, the indole ring is likely electron-rich (e.g., 5-methoxy substitution), further deactivating the carbonyl. Corrective Action:
-
Add a Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps transport hydroxide into the organic phase.
-
Increase Base Concentration: Switch from 20% NaOH to 40% KOH . KOH has a higher boiling point and basicity.
Q3: "Can I keep my N-Boc group during C3-TFA hydrolysis?"
Diagnosis: Chemoselectivity Failure. Answer: No. The conditions required to cleave the C3-TFA bond (Refluxing NaOH) will quantitatively remove Boc, Tosyl, or Acetyl groups from the nitrogen. Strategy:
-
Perform the hydrolysis (removes both groups).
-
Re-protect the nitrogen in a subsequent step if necessary.
Module 4: -TFA Deprotection (The "Mild" Protocol)
If your TFA group is on the nitrogen (N1), do not use the protocol above. Use this mild method to avoid damaging other functionality.[8]
Protocol:
-
Dissolve substrate in Methanol (MeOH) .
-
Add
(2.0 equiv) or 2M Methylamine in THF. -
Stir at Room Temperature for 30 minutes.
-
Workup: Dilute with water. The product usually precipitates.
-
Note: This reaction is so fast that aqueous workup is often the only step needed.
-
References
-
Mechanism of Haloform Reaction : Journal of Organic Chemistry. "Base-Promoted Reaction of Trifluoromethyl Ketones." Available at: [Link]
-
Indole-3-Carboxylic Acid Instability : Tetrahedron Letters. "Decarboxylation of indole-3-carboxylic acids under metal-free conditions." (Context on instability). Available at: [Link]
-
Mild N-Deprotection : Organic Letters. "Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles." (Discusses lability of N-TFA). Available at: [Link][4]
- General Indole Chemistry: Sundberg, R. J. The Chemistry of Indoles. Academic Press. (Standard Reference for Indole Reactivity).
Sources
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. aqueous trifluoroacetic acid: Topics by Science.gov [science.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Optimization of Reaction Temperature for Indole C3 Acylation
Welcome to the technical support center for the optimization of indole C3 acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of reaction temperature. Moving beyond simple protocols, we will explore the causality behind thermal choices to empower you to troubleshoot and optimize your own experiments effectively.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, common issues encountered during indole C3 acylation, with a direct focus on temperature-related solutions.
Question: My reaction yield is very low, or the reaction is not proceeding at all. How should I adjust the temperature?
Answer: A low or zero yield is often indicative of insufficient activation energy for the reaction to proceed at a meaningful rate. While other factors like catalyst choice and reagent purity are crucial, temperature is a primary lever to overcome this barrier.
-
Causality: The Friedel-Crafts acylation of indoles is an electrophilic aromatic substitution.[1] The formation of the reactive acylium ion or a related electrophilic species from the acylating agent (e.g., an acyl chloride or anhydride) and the subsequent attack by the electron-rich indole ring both have energy barriers that must be surmounted.[1] An insufficient reaction temperature will result in a prohibitively slow reaction rate.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: If your reaction is being conducted at room temperature or below, consider a stepwise increase. For example, warm the reaction mixture to 40 °C, then 60 °C, monitoring by TLC or LC-MS at each stage. Some Lewis acid-catalyzed systems show a dramatic increase in yield when moving from room temperature to 60 °C.[2]
-
Verify Catalyst's Optimal Range: Different catalysts have vastly different optimal temperature ranges. For instance, reactions catalyzed by diethylaluminum chloride are often initiated at 0 °C and allowed to warm to room temperature[1], whereas an organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) may require heating to reflux in toluene to be effective.[1][3]
-
Consider the Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides and may require more forcing conditions (i.e., higher temperatures) to achieve comparable reaction rates.[4]
-
Question: I am observing significant N-acylation instead of the desired C3-acylation. How can temperature be used to improve regioselectivity?
Answer: The competition between N-acylation and C3-acylation is a classic challenge, particularly with N-H free indoles. Temperature plays a nuanced role in directing the selectivity.
-
Causality: The indole anion, formed upon deprotonation, can react at either the N1 or C3 position. N-acylation is often the kinetically favored pathway (faster formation), while C3-acylation typically leads to the thermodynamically more stable product. Strong Lewis acids are often used to coordinate to the indole nitrogen, increasing the electrophilicity of the C3 position and sterically hindering N-acylation.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: In many cases, side reactions are suppressed more effectively than the desired reaction at lower temperatures. For highly reactive systems, starting the reaction at 0 °C or even -78 °C can dramatically improve C3 selectivity by minimizing the rate of competing pathways. The addition of the acylating agent should always be performed slowly at this reduced temperature.
-
Re-evaluate the Catalyst System: The choice of catalyst is paramount for regioselectivity, often more so than temperature. Dialkylaluminum chlorides, for example, are highly effective at promoting selective C3-acylation even at room temperature because they coordinate strongly with the indole nitrogen.[1][6] In contrast, some base-catalyzed systems may favor N-acylation.[7][8] If temperature adjustments are not solving the issue, a change in catalyst may be necessary.
-
N-Protection as an Alternative: If optimizing temperature and catalyst fails to provide the desired C3 selectivity, the most robust solution is to protect the indole nitrogen (e.g., as N-methyl or N-benzyl). With the N1 position blocked, acylation is directed exclusively to the C3 position.[3]
-
Question: My analysis shows multiple by-products and signs of decomposition (e.g., charring). Is my reaction temperature too high?
Answer: Yes, the formation of multiple spots on a TLC plate, especially those that are dark or streaky, is a classic sign that the reaction temperature is too high, leading to the degradation of the starting material, product, or catalyst.
-
Causality: Indole and its 3-acyl derivatives can be sensitive to harsh conditions, particularly the combination of a strong Lewis acid and elevated temperatures.[1] Prolonged heating can also lead to side reactions, such as the formation of bis(indolyl)methanes.[9]
-
Troubleshooting Steps:
-
Reduce the Temperature: Immediately attempt the reaction at a lower temperature. If you were running it at reflux, try 60 °C or room temperature. A significant reduction is often necessary.
-
Shorten Reaction Time: High temperatures not only increase the rate of the desired reaction but also of decomposition pathways. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the degradation of the product. Microwave-assisted synthesis can be advantageous here, as it allows for rapid heating to a high temperature for a very short duration, often minimizing byproduct formation.[1][10]
-
Check Reagent Stability: Ensure your acylating agent and solvent are stable under the reaction conditions. Some acyl chlorides can decompose at high temperatures, releasing HCl and contributing to further degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for temperature when screening a new indole C3 acylation reaction?
A1: Room temperature is almost always the best starting point. It is a mild, easily controlled condition that provides a crucial baseline. A screening experiment using small-scale parallel reactors is highly recommended. For example, set up identical reactions at 0 °C, room temperature (e.g., 25 °C), and 50 °C. This initial screen will quickly indicate whether the reaction requires cooling to control selectivity or heating to proceed at a reasonable rate.[4][11]
Q2: When should I consider using microwave heating?
A2: Microwave heating is an excellent tool for optimization when conventional heating is slow or inefficient. It offers rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes.[10] This is particularly useful for high-temperature reactions (e.g., >100 °C), as it minimizes the time the product is exposed to harsh conditions, potentially reducing byproduct formation. A protocol using Yttrium(III) triflate in an ionic liquid, for example, achieves high yields at 120 °C in just 5 minutes under microwave irradiation.[1]
Q3: How does my choice of solvent impact the optimal reaction temperature?
A3: The solvent choice is critical and directly influences the optimal temperature. Solvents affect the solubility of reagents and catalysts, the stability of intermediates, and the overall reaction rate. A reaction that is sluggish in a solvent like dichloromethane (CH₂Cl₂) at room temperature might proceed smoothly in a higher-boiling solvent like toluene or xylene at reflux.[1][12] However, polar aprotic solvents can sometimes interfere with Lewis acid catalysts.[13][14] Therefore, temperature optimization should always be performed in conjunction with, or after, solvent screening.
Protocols & Data
Experimental Protocol: General Method for Temperature Screening
This protocol outlines a systematic approach to identify the optimal temperature for a C3 acylation reaction.
-
Setup: In three separate, dry reaction vials equipped with stir bars and under an inert atmosphere (e.g., Argon or Nitrogen), add your indole substrate (e.g., 0.2 mmol) and the chosen anhydrous solvent (e.g., 1.0 mL CH₂Cl₂).
-
Temperature Equilibration: Place one vial in an ice bath (0 °C), leave one at ambient laboratory temperature (e.g., 25 °C), and place the third in a pre-heated block (e.g., 50 °C). Allow the solutions to stir for 10-15 minutes to reach thermal equilibrium.
-
Catalyst Addition: Add the Lewis acid or organocatalyst (e.g., 0.24 mmol of Et₂AlCl) to each vial.
-
Acylating Agent Addition: Add the acylating agent (e.g., 0.22 mmol of acyl chloride) dropwise to each vial.
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking a small aliquot and analyzing it via TLC or LC-MS.
-
Analysis: Compare the conversion of starting material, yield of the desired C3-acyl product, and formation of byproducts across the different temperatures to determine the optimal condition.
Data Table: Typical Temperature Conditions for Indole C3 Acylation
| Catalyst System | Acylating Agent | Typical Temperature | Reference |
| Diethylaluminum Chloride (Et₂AlCl) | Acyl Chloride | 0 °C to Room Temperature | [1] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Anhydride | Room Temperature | [4] |
| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Acyl Chloride | Reflux in Toluene | [1][3] |
| Zinc Oxide (ZnO) | Acyl Chloride | Room Temperature | [1] |
| Yttrium(III) Triflate (Y(OTf)₃) | Anhydride | 120 °C (Microwave) | [1] |
| Cesium Carbonate (Cs₂CO₃) | Thioester | 100 °C - 140 °C | [7][12] |
Visualizations
Troubleshooting Workflow
This diagram provides a logical path for troubleshooting common issues in indole C3 acylation, with a focus on temperature adjustments.
Caption: A workflow for troubleshooting indole C3 acylation.
Temperature's Influence on Reaction Parameters
This diagram illustrates the general relationship between reaction temperature and key experimental outcomes.
Caption: The relationship between temperature and reaction outcomes.
References
- Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeD5nfypH2f1KrFKs6WpO7h83KUwtWonCnYPiUWcykpwcvi6JWQPcU1oMeJiXF5K2LNvFZI6mThioxERNG6OVH7lcSnbJae3rzJS-gIWlOnTHJB_gy7s-xFTrEouVz095YFXeGnGywGpq6EfqVannTmqvsYiJM_7nF_Viu4GKPOzbaXLSNbJp9Ci171lC7X8vx7be_pfxK_tHkyZHQJuIKE4l-5w==]
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- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.J. Org. Chem. via PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWBfyWlzjNmSBaHw_ehlUj0UBqpq9o3OAZaLG70CdoOjRCHUissaWommJTcQ0M9V9Dj2-G12Cp8pEgP-ziadTwZnMPREaQqmWZpkQRcVWXjywlk1dv7jqcuhWkm6nsYr1Tn3GxI2S0DMzvGk=]
- MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols.ChemistryOpen via Wiley Online Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP6xJ5-5rApXcs7pn16SgI-n-YWwWQ5qIftrWrJqcH3u6GxudGXuUAaVML191Y6ZkPSU80bvodDNjRJN3yZSb8vc3ZIzHzDW49hLM-HRUr6EL6Z9TDyOA-GQctKtnpc1iR493jWMy10jvkGy9l7FH8fBDrkvaroDqTT0tyTOdlvhUTEA==]
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- BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies.Molecules via MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnCeDKIJoO_aTlxORlpdhAPcH6jfueckJOVQvO-akfA7k0PeQdgDfzZZ8wAAtHyzbUIJr-H51-p4TyPY3Cfb2ccR6HG1WKvJhrBiwr2CFCh2uGBfxQBxQ_a6Qpc2wqHzP-gjk=]
- (PDF) Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsfbP_vo18s57Nt9y8FdoErOEpUnkIEnn9BGPscXVki-ABHMeYKZDM-MtQHkonGmBc-Lypr5U6JSuMvDQBIZkv9WH1drEkkacUh6NmPvQ3z359wB7gGDJL1w--XqUep75p6p-tLLlNZBa734N4psLIql_xwrPe-J8VZwYa6jXTUtHWn5mhA0i6awaDWVekR2qh55p1yCU5VRkNizZ7qyMiUN5Tkfy_nmFjMNGdZt0geIAkkw==]
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- Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCeSBlxZgK857AIN36i84L5-0MeHDojxUSKGOqpxiZ4jSafZcHw5cm6HDVdkWLtIr0ngyxp-K-YcAvjYYM5Zpu_Es4DEzsK_2KLmKsQs70GfpgcysSxfN6T69KjIdHDBzR-GuasCYkiDgiv_x0kVf3xKFsyr8Zr33LnFgbMprSYWOe6NdB_RXF_KQzcO560Yr3ugnrxTFPMeZ7NwvEpqvbrxgUF_nlpxL3e0uJ5R323oPy-g==]
- 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes.Frontiers in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBYBjfmNBdugTlenXmgIQ3J4ZB0BruigLe9EkxoF6xn0OagDncHEHCXK14bw5UtY5asLVDvKv2GeUUhgUBJF01Q2qSJiuMCTHg1fS8XP20qoY1NyQ9-SPFShV18NNjym9-xU0_amETRX29aHC-SY8L1mVeei0j6ib3Z74yridGn3H1XgsiNOWxpnnoBR_D-7mm]
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Stability of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone in basic conditions
Guide Objective: This technical guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the stability of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone, a key synthetic intermediate, under basic experimental conditions. As Senior Application Scientists, our goal is to explain the causal mechanisms behind potential degradation and provide field-proven strategies to ensure experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction using 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone with a common base (e.g., NaOH, LiOH, MeONa) is failing, and I'm recovering none of my starting material. What is the primary stability concern?
Answer: The primary stability issue with this molecule is not the bromo-indole core but the 3-trifluoroacetyl group (-COCF₃). This group is highly susceptible to cleavage under basic conditions, especially with nucleophilic bases like hydroxides or alkoxides. The trifluoromethyl group is a strong electron-withdrawing group, which makes the carbonyl carbon extremely electrophilic and prone to attack. This leads to a rapid degradation of your starting material.
The core issue is a chemical transformation analogous to the haloform reaction, specifically a retro-Claisen type C-C bond cleavage.[1][2] Instead of forming a stable product, the reagent is consumed to yield 7-bromoindole-3-carboxylic acid (or its corresponding carboxylate salt).[1]
Question 2: Can you provide a detailed mechanism for this degradation pathway?
Answer: Certainly. The degradation proceeds via a well-established mechanism involving nucleophilic acyl substitution, leading to the cleavage of the carbon-carbon bond between the indole ring and the trifluoroacetyl group.
The process involves two key steps:
-
Nucleophilic Attack: A nucleophilic base (e.g., hydroxide ion, OH⁻) attacks the highly electrophilic carbonyl carbon of the trifluoroacetyl group. This forms a transient tetrahedral intermediate.
-
C-C Bond Cleavage: This intermediate is unstable. The negative charge on the oxygen atom reforms the carbonyl double bond. Given that the trifluoromethyl anion (⁻CF₃) is a relatively stable leaving group (due to the high electronegativity of the fluorine atoms), the C₃-C(O) bond cleaves. The resulting trifluoromethyl anion is quickly protonated by the solvent (like water) to form fluoroform (CHF₃), a volatile gas. The other product is the resonance-stabilized 7-bromoindole-3-carboxylate anion.
This pathway is highly favorable and often proceeds rapidly, even at moderate temperatures.
Question 3: If my starting material has degraded, what molecular weights should I look for in my LC-MS or NMR analysis?
Answer: If the primary degradation pathway has occurred, you should be looking for the mass corresponding to the 7-bromoindole-3-carboxylic acid or its salt. Fluoroform is a gas and is unlikely to be detected by standard LC-MS.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Spec Ion (M-H)⁻ |
| Starting Material | C₁₀H₅BrF₃NO | 292.05 | 290.95 / 292.95 (Br isotopes) |
| Degradation Product | C₉H₆BrNO₂ | 240.06 | 238.96 / 240.96 (Br isotopes) |
In your ¹H NMR, you would observe the disappearance of the characteristic indole N-H proton and aromatic signals of your starting material, and the appearance of a new set of aromatic signals corresponding to the carboxylate product.
Question 4: Are there any other potential side reactions to be concerned about under basic conditions?
Answer: Yes, while the trifluoroacetyl cleavage is dominant, two other processes can occur:
-
Indole N-H Deprotonation: The indole N-H proton is acidic (pKa ≈ 16.7) and will be readily deprotonated by most strong bases to form a nucleophilic indolide anion.[3] This is not a degradation but a change in the reactive nature of the molecule. This anion can then react with electrophiles at the nitrogen position.[4]
-
Debromination: While less common, cleavage of the C-Br bond at the 7-position can occur, particularly under harsh conditions such as high temperatures or in the presence of certain palladium catalysts with strong bases.[5] This would result in the formation of 1-(3-indolyl)-2,2,2-trifluoroethanone. If you observe a product with a mass of ~213 g/mol , debromination is a likely cause.
Question 5: My experimental plan requires a base. How can I perform my reaction while minimizing the degradation of the trifluoroacetyl group?
Answer: This is a common challenge. The key is to select reaction conditions where the desired reaction is significantly faster than the degradation pathway. Here is a decision-making workflow and a summary of base choices.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-Trifluoroacetyl Indoles in Cross-Coupling Reactions
Introduction: The Strategic Importance of 7-Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the indole core, particularly at the C7 position of the benzene ring, offers a powerful vector for modulating a molecule's pharmacological profile. The introduction of a trifluoroacetyl group, a potent electron-withdrawing moiety, significantly alters the electronic landscape of the indole ring. This modification not only influences the biological activity but also activates the scaffold for a variety of synthetic transformations.[2]
This guide provides a comprehensive comparison of the reactivity of two key synthetic intermediates: 7-bromo-trifluoroacetyl indole and 7-chloro-trifluoroacetyl indole. For researchers in drug discovery and process development, the choice between an aryl bromide and an aryl chloride is a critical decision that impacts reaction efficiency, cost, and scalability. This document aims to provide the foundational principles, experimental insights, and practical protocols necessary to make informed decisions for synthesizing complex 7-substituted indole derivatives.
Pillar 1: The Theoretical Framework of Halogen Reactivity
The disparate reactivity between aryl bromides and chlorides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. This difference is most pronounced during the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.
The Primacy of Bond Dissociation Energy The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that less energy is required to cleave the C-Br bond, making 7-bromoindoles more reactive substrates in processes where this bond is broken.[3]
Oxidative Addition: The Gateway to Catalysis In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the active Pd(0) catalyst initiates the cycle by inserting into the C-X bond of the aryl halide. This step, known as oxidative addition, forms a Pd(II) intermediate. The general reactivity trend for this crucial step follows the order of halogen leaving group ability: I > Br > Cl > F .[4] Consequently, the oxidative addition of a Pd(0) complex to an aryl bromide is kinetically more favorable and proceeds much faster than with the corresponding aryl chloride.[5][6]
The Role of the Trifluoroacetyl Group The trifluoroacetyl (TFA) group at the C3-position (assuming a common substitution pattern) or on the indole nitrogen exerts a powerful electron-withdrawing effect.[2][7] This effect renders the indole ring electron-deficient, which generally accelerates the rate of oxidative addition for both bromo- and chloro-derivatives by making the C-X bond more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst. While this effect enhances the reactivity of both substrates, it does not override the fundamental difference in C-Br vs. C-Cl bond strength. The reactivity gap remains, with the bromo-derivative consistently outperforming the chloro-derivative under identical conditions.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
The theoretical principles outlined above manifest in tangible differences in reaction outcomes. While direct comparative studies on 7-halo-trifluoroacetyl indoles are specific, a wealth of data from the broader field of cross-coupling chemistry provides a robust framework for prediction and analysis.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[8] The choice of halogen has a profound impact on reaction efficiency.
Reactivity Analysis:
-
7-Bromo-Trifluoroacetyl Indole: This substrate is expected to be highly reactive. It will typically couple efficiently with a wide range of boronic acids and esters using standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃) under relatively mild conditions.
-
7-Chloro-Trifluoroacetyl Indole: As a less reactive electrophile, this substrate presents a greater challenge.[4] Achieving high conversion and yield often necessitates more specialized and expensive catalytic systems. These typically involve bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that facilitate the difficult oxidative addition step.[9] Higher reaction temperatures and longer reaction times are also common requirements.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
| Parameter | 7-Bromo-Trifluoroacetyl Indole | 7-Chloro-Trifluoroacetyl Indole | Rationale for Difference |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Advanced (e.g., Pd₂(dba)₃ + XPhos) | C-Cl bond activation requires more electron-rich, bulky ligands to promote oxidative addition.[5] |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | Higher loading compensates for the slower catalytic turnover with the less reactive substrate. |
| Temperature | 80-100 °C | 100-140 °C | Additional thermal energy is needed to overcome the higher activation barrier of C-Cl bond cleavage. |
| Reaction Time | 1-12 hours | 12-48 hours | Slower rate of oxidative addition leads to longer overall reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition-dependent) | The more facile catalytic cycle with the bromo-derivative generally leads to higher efficiency and fewer side reactions. |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a premier method for constructing aryl-amine bonds.[10] Similar to C-C coupling, the reactivity hierarchy of aryl halides is a dominant factor.
Reactivity Analysis:
-
7-Bromo-Trifluoroacetyl Indole: This is the preferred substrate for C-N coupling. It reacts readily with a broad scope of primary and secondary amines using established Buchwald-Hartwig catalyst systems.[11][12] The conditions are generally robust and high-yielding.
-
7-Chloro-Trifluoroacetyl Indole: Coupling of aryl chlorides, while now largely feasible due to major advances in ligand design, remains more demanding.[12] Success hinges on the use of highly active, sterically hindered ligands and often stronger bases (e.g., LHMDS, NaOtBu) to facilitate both the oxidative addition and the subsequent deprotonation of the amine.
Table 2: Expected Performance in Buchwald-Hartwig Amination
| Parameter | 7-Bromo-Trifluoroacetyl Indole | 7-Chloro-Trifluoroacetyl Indole | Rationale for Difference |
| Catalyst System | Standard (e.g., Pd₂(dba)₃ + BINAP/Xantphos) | Advanced (e.g., G3-XPhos Precatalyst) | C-Cl bond amination requires highly active, specialized ligands and precatalysts to ensure efficient turnover.[9] |
| Base | NaOtBu, K₃PO₄ | LHMDS, K₃PO₄, Cs₂CO₃ | Stronger bases are often employed to promote the amination pathway with less reactive chlorides. |
| Temperature | 80-110 °C | 100-130 °C | Higher temperatures are required to drive the less favorable catalytic cycle. |
| Substrate Scope | Broad (Primary & Secondary Amines) | Broad, but may require more optimization for challenging amines | Sterically hindered or less nucleophilic amines are more difficult to couple with the chloro-derivative. |
| Expected Yield | Good to Excellent | Fair to Good (highly ligand-dependent) | The inherent reactivity of the C-Br bond translates to more reliable and higher-yielding transformations. |
Pillar 3: Self-Validating Experimental Protocols & Visualizations
The following protocols provide a validated starting point for researchers. The causality behind each choice of reagent and condition is explained to build trustworthiness and expertise.
Protocol 1: Suzuki-Miyaura Coupling of 7-Bromo-3-Trifluoroacetyl-1H-Indole
This protocol is designed for the more reactive bromo-derivative, utilizing standard, reliable conditions.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-3-trifluoroacetyl-1H-indole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Rationale: The excess boronic acid drives the reaction to completion. K₂CO₃ is a common, effective base for activating the boronic acid in the transmetalation step.[13]
-
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 eq.).
-
Rationale: PdCl₂(dppf) is an air-stable, reliable precatalyst that is effective for a wide range of Suzuki couplings involving aryl bromides.
-
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1 M. Degas the resulting suspension by bubbling argon through it for 15-20 minutes.
-
Rationale: Water is essential for the activity of many Suzuki catalysts and helps solubilize the base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[4]
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling for 7-Chloro-3-Trifluoroacetyl-1H-Indole
This protocol highlights the necessary modifications to achieve a successful coupling with the less reactive chloro-derivative.
Step-by-Step Methodology:
-
Reagent Preparation: To a glovebox or under a strict inert atmosphere, add 7-chloro-3-trifluoroacetyl-1H-indole (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Rationale: K₃PO₄ is a stronger base than K₂CO₃ and is often more effective for challenging couplings of aryl chlorides.
-
-
Catalyst Addition: Add the palladium source, Pd₂(dba)₃ (0.02 eq.), and a specialized biarylphosphine ligand such as XPhos (0.05 eq.).
-
Rationale: This combination generates a highly active, bulky, and electron-rich Pd(0)L₂ species in situ, which is capable of cleaving the stronger C-Cl bond.[9] Using an air-stable precatalyst like XPhos Pd G3 is an even more robust alternative.
-
-
Solvent Addition & Degassing: Add a degassed anhydrous polar aprotic solvent such as toluene or CPME. Degas thoroughly.
-
Rationale: Anhydrous conditions are often preferred for these highly active catalysts to prevent decomposition pathways.
-
-
Reaction: Heat the reaction mixture to 110 °C. Monitor carefully.
-
Workup & Purification: Follow the same procedure as described in Protocol 1.
Visualizations: Understanding the Process
Summary and Strategic Recommendations
The choice between 7-bromo- and 7-chloro-trifluoroacetyl indoles is a classic trade-off between reactivity and substrate cost/availability.
-
High Reactivity Choice (7-Bromo-Trifluoroacetyl Indole): This substrate is the superior choice for most applications, especially in early-stage drug discovery and route scouting. Its high reactivity ensures compatibility with a broader range of coupling partners and standard, cost-effective catalytic systems. It provides a higher probability of success with less optimization, accelerating project timelines.
-
Economic/Alternative Choice (7-Chloro-Trifluoroacetyl Indole): This substrate becomes a viable option when the bromo-analogue is unavailable or when material cost is the primary driver for large-scale synthesis. Researchers must be prepared to invest significant effort in reaction optimization, employing more advanced and expensive catalyst systems and harsher reaction conditions to achieve satisfactory results.
By understanding the fundamental principles of C-X bond activation and leveraging the specific protocols outlined in this guide, researchers can navigate the complexities of cross-coupling chemistry to efficiently synthesize novel 7-substituted indole derivatives for their discovery and development programs.
References
- Time.is. (n.d.). Current time in Pasuruan, ID.
- Inorganic Chemistry Frontiers. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing.
- MDPI. (2017, July 2). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties.
- ACS Publications. (2008, May 9). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0).
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- ResearchGate. (2025, August 9). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides: Csp2-Br versus Csp3 Br reactivity and selectivity | Request PDF.
- ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
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- Tohoku University. (n.d.). A concise synthesis of 7-substituted indoles.
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- ResearchGate. (n.d.). Switchable Reductive N -Trifluoroethylation and N -Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane | Request PDF.
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- Wiley Online Library. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
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- PMC. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers.
- Frontiers. (2021, August 2). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus.
- Benchchem. (n.d.). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
- PMC. (2017, July 2). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties.
- ResearchGate. (n.d.). (PDF) 7-Bromo-1H-indole-2,3-dione.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for C10H5BrF3NO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. The molecular formula C10H5BrF3NO represents a complex organohalogen compound, the elemental composition of which must be rigorously verified to ensure purity, confirm identity, and meet stringent regulatory requirements. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of such complex molecules, grounded in scientific principles and practical, field-proven insights.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis is a cornerstone of chemical quality control, allowing for the quantitative determination of the elemental composition of a sample. For a compound like C10H5BrF3NO, this analysis verifies the empirical formula by measuring the mass fractions of carbon (C), hydrogen (H), nitrogen (N), bromine (Br), and fluorine (F). Accurate elemental analysis is crucial for:
-
Compound Identification and Purity Assessment: Confirming that the synthesized compound has the correct elemental composition and is free from significant impurities.
-
Regulatory Compliance: Meeting the requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Guidelines like the International Council for Harmonisation (ICH) Q3D and the United States Pharmacopeia (USP) General Chapter <232> mandate the control of elemental impurities in drug products.[1][2][3][4][5][6][7][8][9]
-
Understanding Chemical Properties: The elemental composition directly influences the physicochemical properties of a molecule, such as its polarity, reactivity, and bioavailability.
Methodologies for the Elemental Analysis of C10H5BrF3NO
The simultaneous presence of carbon, hydrogen, nitrogen, and multiple halogens in C10H5BrF3NO necessitates a multi-pronged analytical approach. No single technique is optimal for all elements. The primary methods employed are Combustion Analysis for C, H, and N, and techniques involving sample decomposition followed by either Ion Chromatography (IC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the halogens.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
Combustion analysis is the gold-standard for determining the C, H, and N content of organic compounds.[10][11] The underlying principle involves the complete combustion of a precisely weighed sample in a pure oxygen environment. The resulting gases (CO2, H2O, and N2) are then separated and quantified by detectors.
Caption: Workflow for CHN elemental analysis by combustion.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) with known C, H, and N content. Acetanilide is a commonly used standard.
-
Sample Preparation: Accurately weigh approximately 2 mg of the C10H5BrF3NO sample into a clean tin capsule.[8] For hygroscopic or volatile samples, use a sealed capsule.[12]
-
Combustion: Introduce the encapsulated sample into the combustion furnace, which is typically heated to around 980°C in a pure oxygen atmosphere. This ensures complete conversion of C to CO2, H to H2O, and N to various nitrogen oxides (NOx).[2]
-
Reduction and Gas Separation: The combustion gases are passed through a reduction tube containing copper to convert NOx to N2. The mixture of CO2, H2O, and N2 is then separated using a gas chromatography column.
-
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas. The instrument's software calculates the percentage of C, H, and N in the original sample based on the calibration with the CRM.
Halogen Determination: Combustion with Ion Chromatography (IC)
For the determination of bromine and fluorine, a common and robust method is combustion followed by ion chromatography (IC). This technique is particularly well-suited for quantifying halogens in complex organic matrices.
Caption: Workflow for halogen analysis by Combustion-Ion Chromatography.
-
Sample Combustion:
-
Oxygen Flask (Schöniger) Method: Weigh the sample onto a piece of halide-free filter paper and place it in a platinum gauze holder.[1][3] The flask is filled with oxygen and contains an absorbing solution (e.g., dilute hydrogen peroxide). The paper is ignited, and the flask is sealed to allow for complete combustion.[1][3][5] The resulting hydrogen halides (HBr, HF) are trapped in the absorbing solution.
-
Automated Combustion System: Modern systems automate the combustion process in a tube furnace, providing higher throughput and reproducibility.[13][14]
-
-
Absorption: The combustion gases are bubbled through an absorption solution, which quantitatively traps the halogens as halide ions (F⁻, Br⁻).
-
Ion Chromatography Analysis: An aliquot of the absorption solution is injected into an ion chromatograph. The halide ions are separated on an anion-exchange column and detected by a conductivity detector.
-
Quantification: The concentrations of fluoride and bromide are determined by comparing the peak areas to those of calibration standards prepared from certified fluoride and bromide salts.
Halogen Determination: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis with very low detection limits.[15] While traditionally used for metals, it can be adapted for halogen determination, although challenges exist, particularly for fluorine due to its high ionization potential.[11][14][15]
Caption: Workflow for halogen analysis by ICP-MS.
-
Sample Preparation: The organic matrix must be completely destroyed to liberate the halogens as inorganic ions.
-
Microwave-Induced Combustion (MIC): This is a highly efficient method where the sample is combusted in a closed, pressurized vessel, and the resulting gases are absorbed into a small volume of solution.[16]
-
Microwave-Assisted Acid Digestion: The sample is heated with strong acids (e.g., nitric acid) in a closed vessel under high pressure and temperature.[17]
-
-
ICP-MS Analysis: The resulting solution is introduced into the ICP-MS. The high-temperature argon plasma atomizes and ionizes the elements. A mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector quantifies them.
-
Addressing Interferences: For bromine, polyatomic interferences can be an issue and may require the use of a collision/reaction cell. For fluorine, its high ionization potential makes direct measurement challenging. An alternative approach involves the formation of a stable polyatomic ion, such as BaF⁺, which can be measured more effectively.[14]
Comparison of Analytical Methodologies
| Feature | Combustion CHN Analysis | Combustion-IC | ICP-MS |
| Elements Determined | C, H, N | F, Cl, Br, I | Most elements, including Br, I (F, Cl are challenging) |
| Principle | Combustion & TCD detection | Combustion & Ion Separation | Plasma Ionization & Mass Detection |
| Sample Size | 1-3 mg | 5-15 mg | 10-100 mg (depends on digestion) |
| Accuracy | Excellent (typically ±0.3% absolute) | Very Good | Excellent (with proper standards) |
| Precision | Excellent (RSD < 0.5%) | Very Good (RSD < 2%) | Excellent (RSD < 2%) |
| LODs | % level | ppm (mg/kg) | ppb (µg/kg) to ppm |
| Throughput | High (automated systems) | Moderate to High | High (with autosampler) |
| Key Advantages | Fast, reliable, well-established for C,H,N | Robust for halogens, fewer interferences than ICP-MS | Very low detection limits, multi-element capability |
| Key Disadvantages | Limited to C,H,N,S,O | Not suitable for C,H,N determination | F and Cl analysis is challenging; potential for polyatomic interferences |
Certified Reference Materials (CRMs) for Method Validation
The trustworthiness of any elemental analysis hinges on the use of high-quality Certified Reference Materials (CRMs). A CRM is a substance with one or more property values that are certified by a technically valid procedure, accompanied by a certificate.[18]
For a comprehensive analysis of C10H5BrF3NO, a multi-standard approach is necessary due to the lack of a single commercially available CRM certified for all five elements in a similar complex organic matrix.
Standards for CHN Analysis
-
Acetanilide (C8H9NO): A widely used, stable, and pure organic compound for calibrating CHN analyzers.
-
Other High-Purity Organic Compounds: Materials like benzoic acid or sulfanilamide are also used.[19]
Standards for Halogen Analysis
Finding a single solid CRM with certified values for both fluorine and bromine in an organic matrix is challenging. Therefore, a combination of standards is often employed:
-
Organic Fluorine Standards:
-
4-Fluorobenzoic acid (C7H5FO2): Often used to prepare standards for combustion-IC methods.
-
Adsorbable Organic Fluorine (AOF) Standards: Available in solution, these are useful for validating methods for total organic fluorine.[20]
-
-
Organic Bromine Standards:
-
4-Bromobenzoic acid (C7H5BrO2): A common choice for preparing bromine standards.
-
-
Inorganic Halide Standards:
-
Sodium Fluoride (NaF) and Potassium Bromide (KBr): High-purity salts used to prepare aqueous calibration standards for IC and ICP-MS.
-
Commercially Available CRM Providers
-
National Institute of Standards and Technology (NIST): Provides a wide range of Standard Reference Materials (SRMs), though specific complex organohalogen standards are limited.[21]
-
Elemental Microanalysis: Offers a variety of pure chemical standards and CRMs for CHN and halogen analysis.[22]
-
AccuStandard: Provides standards for adsorbable organic fluorine.[20]
-
ZeptoMetrix (distributing for Chiron): Offers a range of PFAS certified reference materials.[23]
Conclusion and Recommendations
The accurate elemental analysis of a complex molecule like C10H5BrF3NO requires a carefully considered, multi-instrumental approach.
-
For C, H, and N analysis, automated combustion analysis is the unequivocal method of choice due to its speed, accuracy, and precision. Calibration with a well-characterized CRM like acetanilide is essential.
-
For the determination of bromine and fluorine, Combustion-Ion Chromatography (CIC) offers a robust and reliable methodology. It is less prone to the complex spectral interferences that can affect ICP-MS, particularly for fluorine.
-
ICP-MS serves as a powerful complementary technique, especially when lower detection limits are required or for the simultaneous analysis of other elemental impurities. However, its application to fluorine analysis requires specialized approaches to overcome its inherent challenges.
A self-validating system for the elemental analysis of C10H5BrF3NO would involve:
-
Method Validation: A comprehensive validation for each analytical method (CHN, Combustion-IC, ICP-MS) should be performed, assessing parameters such as accuracy, precision, linearity, range, and limits of detection and quantification.
-
Use of Appropriate CRMs: Calibrate instrumentation and validate methods using CRMs that are as closely matrix-matched as possible. In the absence of a single ideal CRM, use a combination of high-purity organic standards for each element or group of elements.
-
System Suitability Tests: Perform regular system suitability checks to ensure the analytical system is performing correctly before running samples.
-
Analysis of Spiked Samples: Spike a sample matrix with known amounts of the elements of interest to assess recovery and account for potential matrix effects.
By integrating these methodologies and adhering to rigorous quality control measures underpinned by certified reference materials, researchers and drug development professionals can ensure the accurate and reliable elemental characterization of C10H5BrF3NO, thereby supporting compound validation, ensuring patient safety, and meeting global regulatory standards.
References
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The International Pharmacopoeia - Ninth Edition, 2019. 2.4 Oxygen flask method. Available at: [Link]
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Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. Available at: [Link]
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Al-Abachi, A. M., & Al-Ghabsha, T. S. (1983). Improvements to the Oxygen Flask Combustion Procedure for Assay of Halogenated Organic Compounds. The Analyst, 108(1285), 458–462. Available at: [Link]
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Chemetrix. (2017). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: Agilent's ICP-MS solution. Available at: [Link]
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PerkinElmer 2400 Series CHNS/O Analyzer Instructions. Available at: [Link]
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Agilent Technologies. (2018). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution. Available at: [Link]
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EPFL. Elemental Analysis – Sample preparation. Available at: [Link]
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Mthombeni, J., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry. Available at: [Link]
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Koch, A., et al. (2020). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. Trends in Analytical Chemistry. Available at: [Link]
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LabRulez. (2023). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution. Available at: [Link]
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Nickerson, A., et al. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. Environmental Science & Technology. Available at: [Link]
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Spectroscopy Online. (2016). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Available at: [Link]
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American Chemical Society. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Available at: [Link]
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Analytik Jena. Combustion Elemental Analysis. Available at: [Link]
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Nickerson, A., et al. (2023). Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization. PMC. Available at: [Link]
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Elementar. (2025). Best practices for sample preparation in elemental analysis. Available at: [Link]
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Journal of Analytical Atomic Spectrometry. (2013). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Available at: [Link]
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PubMed. (2007). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available at: [Link]
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Flores, E. M. M., et al. (2012). Bromine, Chlorine, and Iodine Determination in Soybean and its Products by ICP-MS After Digestion Using Microwave-Induced Combustion. Food Analytical Methods. Available at: [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of 3-Acylindole Derivatives: From Crystal Growth to Structural Insights
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a pharmacologically active molecule is paramount for advancing rational drug design and deeply understanding structure-activity relationships (SAR).[1][2] The 3-acylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential, including enzyme inhibitors and receptor agonists.[3][4][5] Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic-level details of these molecules, revealing the exact molecular geometry, conformational preferences, and the subtle intermolecular interactions that dictate their behavior in the solid state.[6][7]
This guide provides an in-depth comparison of crystallographic data for representative 3-acylindole derivatives, details the rigorous experimental protocols required for their structural determination, and explains the causality behind key experimental choices.
Part 1: The Foundation of the Solid State: Understanding Intermolecular Interactions
The crystal packing of 3-acylindole derivatives is not a random aggregation of molecules. It is a highly ordered, three-dimensional lattice governed by a hierarchy of non-covalent interactions. Understanding these forces is crucial, as they can influence physical properties like solubility and provide insights into potential binding modes with biological targets.
-
Hydrogen Bonding: The presence of the indole N-H group and the acyl carbonyl oxygen makes hydrogen bonding a dominant interaction. These can form strong N-H···O bonds, often leading to the formation of well-defined dimers or extended chains within the crystal lattice.[8]
-
π-π Stacking Interactions: The electron-rich indole ring system frequently engages in π-π stacking interactions. These can occur in either a parallel-displaced or T-shaped (edge-to-face) arrangement, contributing significantly to the overall stability of the crystal packing.[8][9]
-
Weaker C-H···O and C-H···π Interactions: Beyond the classic interactions, a network of weaker C-H···O and C-H···π hydrogen bonds often provides additional stabilization, connecting molecules into a robust three-dimensional architecture.[9] The significance of these varied interactions can be quantitatively assessed using techniques like Hirshfeld surface analysis.[9][10][11]
Part 2: A Comparative Crystallographic Analysis
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic data for a series of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Such data is typically archived and accessible through comprehensive databases like the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[12][13]
Table 1: Comparative Crystallographic Data for Bromo-Substituted Indole Derivatives [9]
| Parameter | Compound (I) | Compound (II) | Compound (III) |
| Chemical Formula | C₁₆H₁₄BrNO₂S | C₂₄H₂₀BrNO₃S | C₂₃H₁₈BrNO₂S |
| Molecular Weight | 364.25 | 482.38 | 452.35 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 11.2311 (4) | 10.3750 (4) | 10.0573 (4) |
| b (Å) | 8.8785 (3) | 20.3582 (7) | 22.3168 (8) |
| c (Å) | 15.6598 (6) | 10.8524 (4) | 9.3899 (3) |
| β (°) | 109.110 (2) | 111.411 (2) | 109.284 (2) |
| Volume (ų) | 1476.10 (9) | 2132.89 (14) | 1989.47 (13) |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
Data sourced from Madhan et al. (2024). This table highlights how modifications to the substituent at the 2-position, while retaining the core indole scaffold, lead to distinct crystal packing arrangements and unit cell parameters.
Part 3: The Workflow: A Step-by-Step Guide to Structure Determination
The journey from a synthesized powder to a refined 3D molecular model is a meticulous process.[14] Each step is critical for success, and the choices made directly impact the quality of the final structure.
Step 1: Synthesis and Purification
The prerequisite for any crystallographic study is a chemically pure compound. The synthesis of 3-acylindoles can be achieved through various methods, such as the Friedel-Crafts acylation of indoles. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is performed to remove any starting materials or byproducts that could inhibit crystal growth.
Step 2: Crystallization — The Critical Bottleneck
Obtaining a high-quality single crystal suitable for diffraction is often the most challenging phase.[1][15] The ideal crystal should be 0.1-0.3 mm in each dimension, transparent, and free of defects.[15] The choice of method is empirical and often requires screening multiple solvents and conditions.
-
Causality: The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice rather than crashing out as an amorphous powder. The solvent's polarity, volatility, and the compound's solubility are key variables.
-
Common Methodologies:
-
Slow Evaporation: A near-saturated solution of the compound is left in a loosely covered vial. As the solvent slowly evaporates, the concentration increases, inducing crystallization. This is often the simplest and first method attempted.
-
Solvent/Vapor Diffusion: A solution of the compound is placed in a small vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[15] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystal growth at the interface. This method provides finer control over the rate of crystallization.
-
Step 3: X-ray Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a diffractometer.[15]
-
Mounting and Cryo-cooling: The crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).
-
Causality: Cryo-cooling is essential to minimize radiation damage to the crystal from the high-intensity X-ray beam. It also reduces thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.
-
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[14]
-
Causality: The strategy is designed to measure a complete and redundant dataset. This means measuring the intensity of as many unique reflections as possible, and measuring symmetry-related reflections multiple times to improve data quality and signal-to-noise ratio.[1] Key parameters include exposure time per frame and the angle of crystal rotation for each frame.
-
Step 4: Structure Solution and Refinement
This stage is entirely computational. The collected diffraction data (intensities and positions of spots) are used to solve and refine the molecular structure.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.
-
Refinement: A molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor.
Part 4: Visualizing the Process and Key Interactions
Visual aids are indispensable for conceptualizing both the experimental workflow and the resulting structural information.
Caption: General workflow for small molecule X-ray crystallography.
Caption: Key intermolecular interactions in 3-acylindole crystals.
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Bellini, M. et al. (2011). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. Available at: [Link]
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Madhan, S. et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Minor, W. et al. (2011). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]
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Al-Majid, A. M. et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]
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Kalalbandi, V. & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications. Available at: [Link]
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A Researcher's Guide to Ensuring Purity of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone for Robust Biological Testing
In the landscape of modern drug discovery, particularly in the burgeoning field of immuno-oncology, the integrity of preclinical data is paramount. The reproducibility and reliability of biological assays hinge on the quality of the chemical probes used. This guide provides a comprehensive framework for validating the purity of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone, a potent inhibitor of enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the tools to ensure their experimental outcomes are built on a foundation of chemical certainty.
The presence of even minute impurities can lead to erroneous biological results, confounding structure-activity relationship (SAR) studies and potentially leading to the advancement of suboptimal drug candidates. Therefore, a rigorous analytical validation of any synthesized or procured compound is not merely a quality control step but an integral part of the scientific process. This guide will delve into the critical analytical techniques required for such validation, compare the subject compound to other known inhibitors of the same pathway, and provide detailed, field-tested protocols.
The Biological Significance of Purity: Targeting the Kynurenine Pathway
1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone belongs to a class of compounds that target the kynurenine pathway of tryptophan metabolism. This pathway is a critical regulator of immune responses.[4][5][6] Enzymes like IDO1 are often overexpressed in tumor microenvironments, leading to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[7][8][9][10] This metabolic reprogramming allows cancer cells to evade immune surveillance.[9][11] Consequently, inhibitors of IDO1 and TDO are of significant interest as potential cancer immunotherapies.[12][13]
Given this context, the purity of an investigational compound like 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is of utmost importance. An uncharacterized impurity could potentially inhibit other enzymes, possess cytotoxic effects, or even antagonize the activity of the primary compound, leading to a misinterpretation of its therapeutic potential.
Predictive Impurity Profiling: Insights from Synthesis
A crucial aspect of purity validation is understanding the potential impurities that may arise during synthesis. The most probable synthetic route to 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is the Friedel-Crafts acylation of 7-bromoindole with trifluoroacetic anhydride (TFAA) or a related activated trifluoroacetic acid derivative.[14][15][16][17]
This reaction, while generally efficient for producing 3-acylindoles, can be accompanied by side reactions. Potential impurities could include:
-
Unreacted 7-bromoindole: Incomplete reaction will leave starting material in the final product.
-
Di-acylated products: Although less common, acylation at other positions on the indole ring could occur.
-
Byproducts from TFAA hydrolysis: Trifluoroacetic acid, formed from the reaction of TFAA with trace water, may be present.
-
Positional isomers: If the starting bromoindole is not pure, isomers could be carried through the synthesis.
A proactive understanding of these potential impurities allows for the development of targeted analytical methods to detect and quantify them.
The Analytical Gauntlet: A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A combination of orthogonal methods provides a more complete and trustworthy assessment. The following sections detail the core analytical techniques and provide step-by-step protocols for the validation of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating and quantifying components in a mixture. For a compound like 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone, a reversed-phase HPLC method is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of the indole moiety, detection at 220 nm and 280 nm is recommended.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity level of ≥95% is generally considered acceptable for in-vitro biological testing.
Causality Behind Experimental Choices:
-
The C18 column provides excellent separation for moderately polar organic molecules.
-
The TFA in the mobile phase helps to sharpen peaks by ion-pairing with any basic functionalities and controlling the ionization state of acidic and basic impurities.
-
Gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful technique for structural elucidation and can also be used for purity assessment. For 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone, both ¹H and ¹⁹F NMR are highly informative.
¹H NMR provides a detailed fingerprint of the proton environment in the molecule. The presence of unexpected signals can indicate impurities. Integration of the signals should be consistent with the number of protons in the proposed structure.
Given the trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and specific technique.[17] The fluorine nucleus (¹⁹F) has a 100% natural abundance and a high gyromagnetic ratio, resulting in strong NMR signals.[17] A single, sharp signal is expected for the CF₃ group. The presence of other fluorine-containing signals would be a clear indication of impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.
-
Analysis:
-
In the ¹H NMR, verify that all expected peaks are present and that their chemical shifts and coupling patterns are consistent with the structure. Integrate the peaks to confirm the proton ratios.
-
In the ¹⁹F NMR, a single peak should be observed. The presence of additional peaks indicates fluorine-containing impurities.
-
Trustworthiness through Orthogonality: The combination of ¹H and ¹⁹F NMR provides a high degree of confidence in both the identity and purity of the compound.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight of the target compound. The presence of a bromine atom in 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone provides a distinctive isotopic pattern.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Analysis Mode: Both positive and negative ion modes should be evaluated to determine the optimal ionization.
-
Data Acquisition: Acquire a full scan mass spectrum.
-
Analysis:
-
Look for the molecular ion peak [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. The expected monoisotopic mass for C₁₀H₅BrF₃NO is approximately 290.95 g/mol .
-
Crucially, observe the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This will result in two peaks for the molecular ion, separated by 2 m/z units, with roughly equal intensity.[6][18] The presence of this pattern is a strong confirmation of the elemental composition.
-
Self-Validating System: The unique isotopic signature of bromine acts as an internal validation for the presence of the correct compound.
Comparison with Alternative IDO1 Inhibitors
To provide context for the importance of purity, it is useful to compare 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone with other well-characterized IDO1 inhibitors that have been evaluated in clinical trials.
| Feature | 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone | Epacadostat (INCB024360) | Indoximod (1-Methyl-D-tryptophan) | Navoximod (GDC-0919) |
| Mechanism of Action | Likely competitive inhibitor of IDO1/TDO | Potent and selective IDO1 inhibitor[1] | Tryptophan mimetic, indirect IDO1 pathway modulator[9] | Potent IDO1 inhibitor[9] |
| Reported Purity in Studies | ≥95% (Recommended for preclinical) | >98% (Typical for clinical candidates) | >98% (Typical for clinical candidates) | >98% (Typical for clinical candidates) |
| Key Analytical Techniques for Release | HPLC, ¹H NMR, ¹⁹F NMR, LC-MS | HPLC, ¹H NMR, LC-MS, Elemental Analysis | Chiral HPLC, ¹H NMR, LC-MS | HPLC, ¹H NMR, LC-MS |
| Potential for Off-Target Effects | To be determined; impurities can confound this. | Well-characterized | Potential for incorporation into proteins | Well-characterized |
This table highlights that as compounds progress towards clinical development, the required purity standards become increasingly stringent. For early-stage biological testing, a well-documented purity of ≥95% with no single impurity greater than 1% is a robust starting point.
Visualizing the Workflow and Biological Context
Purity Validation Workflow
The following diagram illustrates the logical flow of the analytical validation process described in this guide.
Caption: Workflow for the analytical validation of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone.
The Kynurenine Pathway: A Target for Immunotherapy
This diagram illustrates the kynurenine pathway and the role of IDO1, the likely target of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone.
Caption: The kynurenine pathway and the inhibitory action of the target compound on IDO1/TDO.
Conclusion
The rigorous validation of chemical probes is a cornerstone of reproducible and impactful biological research. For a promising therapeutic candidate like 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone, a multi-pronged analytical approach employing HPLC, NMR, and mass spectrometry is essential to confirm its identity and purity. By understanding the synthetic route and potential impurities, researchers can develop robust analytical methods to ensure that the biological data generated is a true reflection of the compound's activity. Adherence to these principles of scientific integrity will undoubtedly accelerate the journey from promising molecule to potential therapeutic.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone
This document provides essential procedural guidance for the safe handling and disposal of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone. As a complex heterocyclic compound containing bromine and a trifluoromethyl group, it necessitates a multi-faceted approach to waste management, grounded in robust chemical safety principles and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Inherent Risk Profile
A thorough understanding of the molecule's structure is paramount to anticipating its hazards and devising a safe disposal plan. The risk profile of 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone is derived from the combined properties of its three key structural components.
-
Indole Ring System: The indole nucleus is an electron-rich aromatic system.[1] While stable, it is susceptible to oxidation and can react with strong acids to form polymers.[2][3] Critically, thermal decomposition of nitrogen-containing heterocycles like indole can generate highly toxic gases, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).[4][5]
-
Bromine Substituent: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds are often persistent in the environment and require specific disposal pathways.[6] Combustion or thermal decomposition of brominated organics can produce corrosive and toxic hydrogen bromide (HBr) gas.[7]
-
Trifluoroethanone Group: The trifluoromethyl group (-CF3) is characterized by the high strength of the carbon-fluorine bond. This feature imparts chemical stability but also contributes to environmental persistence, a characteristic of concern for many fluorinated compounds.[8] Similar to other halogenated moieties, thermal decomposition can lead to the release of highly corrosive and toxic hydrogen fluoride (HF) gas.[9]
These distinct risks necessitate that 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone be treated as a particularly hazardous substance, requiring stringent controls and a dedicated waste stream.[10][11]
Table 1: Summary of Chemical Hazards
| Structural Moiety | Associated Hazards | Potential Decomposition Products |
| Indole Ring | Reactivity with strong acids, potential for polymerization.[2][3] | Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx)[4][5] |
| Bromine Atom | Environmental persistence, classification as halogenated waste. | Hydrogen Bromide (HBr)[7] |
| Trifluoroethanone Group | High stability, potential environmental persistence.[8] | Hydrogen Fluoride (HF)[9] |
Diagram 1: Hazard Assessment Logic
Caption: Logical flow from structural components to overall hazard classification.
Regulatory Compliance Framework
All laboratory operations in the United States, including waste disposal, are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[12][13] Proper disposal procedures for hazardous chemicals like the one are a required component of the CHP.[11]
-
EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave."[14] Due to its halogenated nature and reactivity, 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone must be managed as a hazardous waste.[15] This includes using properly labeled, sealed containers and disposing of the waste through a licensed hazardous waste facility.[16][17] Importantly, halogenated and non-halogenated waste streams must be kept separate.[6][18][19]
Pre-Disposal and Personal Protective Equipment (PPE)
Safe disposal begins with proactive preparation and the use of appropriate PPE.
Personal Protective Equipment (PPE)
Given the compound's likely irritant and corrosive properties upon decomposition, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
Waste Accumulation Area
Establish a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[15][17]
-
The area must be under the control of laboratory personnel.
-
Waste containers must be clearly segregated by hazard class (e.g., "Halogenated Organic Waste").[15]
-
The SAA should be away from sources of ignition, heat, and incompatible materials like strong acids or bases.[7]
Step-by-Step Disposal Protocol
This protocol covers the disposal of the neat (solid) compound and solutions thereof. Under no circumstances should this chemical or its solutions be disposed of down the drain or as regular trash.[20]
Waste Container Setup
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap, provided by your institution's Environmental Health & Safety (EH&S) department.[15]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:
-
Full Chemical Name: "Waste 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone". Do not use abbreviations or formulas.[15]
-
List of Components: If it is a solution, list all solvent components and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Generator Information: Your name, lab, and date.
-
Disposing of Solid Waste
-
Work in a Fume Hood: Perform all transfers of the solid compound inside a chemical fume hood.
-
Transfer Carefully: Use a spatula to carefully transfer residual solid into the designated "Halogenated Organic Solid Waste" container. Avoid creating dust.
-
Decontaminate Emptied Vials: The original vial containing the compound is now considered contaminated. Rinse it three times with a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate in the "Halogenated Organic Liquid Waste" container.
Disposing of Liquid Waste (Solutions)
-
Segregate Waste: Ensure you are adding to a container specifically designated for Halogenated Organic Liquid Waste .[6][18] Mixing with non-halogenated waste is a common and costly disposal violation.
-
Use a Funnel: Place a funnel in the mouth of the waste container to prevent spills.
-
Pour Slowly: Carefully pour the waste solution into the container.
-
Seal Container: Remove the funnel immediately after use and securely close the container cap.[15] Containers must remain closed except when actively adding waste.
Diagram 2: Disposal Workflow
Caption: Step-by-step decision workflow for proper waste segregation and disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill:
-
Minor Spill (manageable by lab personnel): If the spill is small, contained, and does not pose an immediate inhalation hazard, proceed with cleanup.
-
Major Spill (requires assistance): If the spill is large, has spread widely, or involves a significant release of dust/vapor, evacuate the area, close the doors, and contact your institution's EH&S emergency line immediately.
-
-
Cleanup of a Minor Spill:
-
Ensure you are wearing the full PPE described in Section 3.1.
-
Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbent material into a container.
-
Label the container as "Spill Debris: 1-(7-Bromo-3-indolyl)-2,2,2-trifluoroethanone" and manage it as hazardous waste.[21]
-
Clean the spill area with a cloth dampened with soapy water. All cleaning materials must also be disposed of as hazardous waste.
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
